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  • Product: 2,6-Diamino-4-hydroxyquinazoline
  • CAS: 53745-23-6

Core Science & Biosynthesis

Foundational

crystal structure and hydrogen bonding of 2,6-diamino-4-hydroxyquinazoline

An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 2,6-Diamino-4-hydroxyquinazoline Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 2,6-Diamino-4-hydroxyquinazoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure, solid-state architecture, and intricate hydrogen bonding network of 2,6-diamino-4-hydroxyquinazoline. As a heterocyclic compound belonging to a class with significant pharmacological relevance, a deep understanding of its structural chemistry is paramount for applications in drug design and materials science.[1][2] This document elucidates the critical role of lactim-lactam tautomerism, details the experimental and computational methodologies for structural characterization, and presents a detailed analysis of the intermolecular forces that govern its crystal packing. The insights provided are intended to support researchers, medicinal chemists, and drug development professionals in leveraging the unique structural features of this quinazoline derivative.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][3][4] The compound 2,6-diamino-4-hydroxyquinazoline combines the quinazoline scaffold with key functional groups—two amino groups and a hydroxyl group—that are adept at forming specific, directional hydrogen bonds. These interactions are fundamental to molecular recognition at biological targets and dictate the compound's physicochemical properties such as solubility, stability, and crystal packing.[5]

Methodologies for Structural Elucidation

A multi-faceted approach combining synthesis, crystallization, spectroscopy, and computational modeling is required for a definitive structural characterization.

Synthesis and Crystallization

The synthesis of 2,6-diamino-4-hydroxyquinazoline can be approached through established routes for substituted quinazolines. A common strategy involves the cyclization of appropriately substituted anthranilonitrile precursors or a multi-step sequence starting from a benzoyleneurea intermediate followed by chlorination and subsequent amination reactions.[4][10]

Exemplary Crystallization Protocol:

  • Dissolution: Dissolve the purified 2,6-diamino-4-hydroxyquinazoline powder in a minimal amount of a hot polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Slow Cooling/Evaporation: Allow the saturated solution to cool to room temperature slowly and undisturbed. Alternatively, the slow evaporation of a solvent mixture (e.g., DMF/ethanol) can yield high-quality single crystals.[11][12]

  • Isolation: Once suitable crystals have formed, carefully isolate them by filtration, wash with a cold, non-dissolving solvent, and dry under vacuum.

Experimental and Computational Characterization

The following workflow outlines the comprehensive characterization of the compound's structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_analysis Structural Analysis cluster_output Data Output synth Chemical Synthesis purify Purification synth->purify crystal Single Crystal Growth purify->crystal nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ftir FT-IR Spectroscopy purify->ftir xrd Single-Crystal X-ray Diffraction (SC-XRD) crystal->xrd dft Computational Modeling (DFT) xrd->dft Correlate/ Validate geom Molecular Geometry (Bond Lengths, Angles) xrd->geom hbond Hydrogen Bond Network Analysis xrd->hbond tautomer Tautomer Confirmation nmr->tautomer ftir->tautomer dft->tautomer

Caption: Workflow for the structural characterization of 2,6-diamino-4-hydroxyquinazoline.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. It provides definitive data on bond lengths, bond angles, and the intermolecular interactions, including hydrogen bonds, that define the crystal lattice.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution (typically DMSO-d₆), ¹H and ¹³C NMR are crucial for confirming the covalent structure and identifying the predominant tautomer. Protons involved in hydrogen bonding, such as the N-H protons of the amide and amino groups, often exhibit characteristic downfield chemical shifts.[3][14][15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps identify key functional groups. The presence of a strong absorption band in the 1650-1700 cm⁻¹ range, characteristic of a C=O stretch, alongside N-H stretching bands, provides strong evidence for the keto (quinazolin-4-one) tautomer. Hydrogen bonding typically causes a broadening and red-shifting of the N-H and O-H stretching frequencies.[16][17]

  • Density Functional Theory (DFT): Computational methods are used to calculate the relative energies of the different tautomers, predict vibrational frequencies, and corroborate experimental findings, providing a deeper theoretical understanding of the molecule's stability and structure.[7]

Structural Analysis: Tautomerism and Molecular Geometry

The key to understanding the structure of 2,6-diamino-4-hydroxyquinazoline lies in its tautomeric equilibrium.

Tautomerism cluster_enol Enol Form (Lactim) cluster_keto Keto Form (Lactam) (Predominant) Enol Enol Keto Keto Enol->Keto Equilibrium

Caption: Tautomeric equilibrium of 2,6-diamino-4-hydroxyquinazoline.

While the "hydroxy" nomenclature is common, extensive evidence from related heterocyclic systems shows that the keto tautomer (2,6-diaminoquinazolin-4(3H)-one) is significantly more stable and is the form observed in the solid state.[6][7][8] This preference is driven by the greater thermodynamic stability of the cyclic amide (lactam) functionality compared to the iminol (lactim) group. Therefore, all subsequent structural discussions will focus on this predominant keto form.

The quinazolinone core is expected to be largely planar, a feature that facilitates efficient crystal packing and π-π stacking interactions.

Table 1: Predicted Molecular Geometry Parameters (Note: These are representative values based on analogous structures, pending experimental data for the specific compound.)

ParameterBondPredicted Length (Å)ParameterAtomsPredicted Angle (°)
Carbonyl BondC4=O4~ 1.24Amide AngleC5-N1-C9~ 125
Amide BondN3-C4~ 1.38Ring AngleC4a-C4-N3~ 117
Amino BondC2-N(H₂)~ 1.36Amino AngleN(H₂)-C6-C5~ 120
Amino BondC6-N(H₂)~ 1.39

The Hydrogen Bonding Network: Architect of the Supramolecular Assembly

The solid-state structure of 2,6-diaminoquinazolin-4(3H)-one is dominated by an extensive network of intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the N-H of the amide and two -NH₂ groups) and acceptors (the carbonyl oxygen O4 and the ring nitrogen N1).

This rich functionality allows for the formation of robust and highly directional interactions, which are the primary drivers of the crystal packing. A common and highly stable motif in such systems is the formation of a centrosymmetric dimer via strong N3-H···O4 hydrogen bonds between the amide groups of two separate molecules.

H_Bonding mol1 mol2 n1_nh n2_o n1_nh->n2_o N-H···O n1_o n2_nh n2_nh->n1_o O···H-N

Caption: Dimer formation via intermolecular N-H···O hydrogen bonds.

Beyond this primary dimer formation, the amino groups at the C2 and C6 positions play a crucial role in extending the structure into a 2D or 3D network. These amino groups can form N-H···N1 hydrogen bonds with the ring nitrogen of adjacent dimers or further N-H···O4 bonds, creating a highly stable and densely packed crystalline lattice.[12][18]

Table 2: Predicted Hydrogen Bond Parameters (Note: These are representative values based on analogous structures.)

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N3H3O4~ 0.88~ 1.90~ 2.78~ 170
N(amino)HN1~ 0.88~ 2.10~ 2.98~ 165
N(amino)HO4~ 0.88~ 2.05~ 2.93~ 168

The strength and directionality of these hydrogen bonds are critical determinants of the compound's physical properties. A well-ordered, strong hydrogen bond network typically correlates with a higher melting point, lower solubility in non-polar solvents, and enhanced thermal stability.

Conclusion and Future Outlook

The structural chemistry of 2,6-diamino-4-hydroxyquinazoline is defined by the predominance of its 2,6-diaminoquinazolin-4(3H)-one tautomer in the solid state. Its molecular architecture is stabilized by an extensive and robust network of intermolecular hydrogen bonds, primarily driven by N-H···O and N-H···N interactions. These forces orchestrate the formation of supramolecular assemblies, such as dimers, which are then interconnected to form a highly ordered three-dimensional lattice.

A definitive understanding of this crystal structure, ideally obtained through single-crystal X-ray diffraction, is essential. Such data provides the precise coordinates needed for structure-based drug design, aids in the development of stable pharmaceutical formulations, and offers a blueprint for crystal engineering efforts. For drug development professionals, this detailed structural knowledge is invaluable for predicting how the molecule will interact with its biological target, ultimately guiding the optimization of next-generation therapeutic agents based on the versatile quinazoline scaffold.

References

  • Kuwabara, J., Mori, H., & Ito, K. (2009). CRYSTAL STRUCTURE AND INTRAMOLECULAR HYDROGEN BONDING OF A SUBSTITUTED DIAMINOQUINOXALINE. HETEROCYCLES, Vol. 78, No. 10.
  • Nale, D. B., Rana, S., Parida, K., & Bhanage, B. M. (2014). Electronic supplementary information for: Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)
  • Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • BenchChem. (2025).
  • Cerdeira, N., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI.
  • Sánchez-Viesca, F., et al. (2012). Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis. American Journal of Chemistry.
  • Lacerda, P. S. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Fathalla, E. M., et al. (2023). Isomeric forms of 4-hydroxyquinazoline (4-HQZ).
  • Hu, L., Staples, R. J., & Shreeve, J. M. (2021). Hydrogen bond system generated by nitroamino rearrangement: new character for designing next generation energetic materials.
  • Medina-Franco, J. L., et al. (2018). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives.
  • Santa Cruz Biotechnology. 2,6-Diamino-4-hydroxyquinazoline. SCBT.
  • BenchChem. (2025). An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 2,6-Diaminonicotinic Acid. Benchchem.
  • Sholokh, D., et al. (2022). Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs. PMC.
  • Wang, H., et al. (2015). Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. PMC.
  • Yin, P., et al. (2012).
  • Al-Majidi, S. M. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI.
  • D'auria, M., et al. (2025).
  • Al-Rawi, J. M. A., et al. (1986). Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.
  • BenchChem. (2025). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. Benchchem.
  • Al-Tel, T. H. (2025). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • Kitchen, J. A., et al. (2015). Synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine, and the Spin State Behaviour of Its Iron(II) Complex Salts. MDPI.
  • El-Sayed, B. A., et al. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Helda - University of Helsinki.
  • NextSDS.
  • Wikipedia. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Wikipedia.
  • Wang, Y., et al. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate.

Sources

Exploratory

2,6-diamino-4-hydroxyquinazoline molecular weight and exact mass

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,6-Diamino-4-hydroxyquinazoline in Antifolate Drug Development Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,6-Diamino-4-hydroxyquinazoline in Antifolate Drug Development

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing highly specific enzyme inhibitors. The compound 2,6-diamino-4-hydroxyquinazoline (CAS: 53745-23-6) serves as a foundational pharmacophore in this domain[1]. By structurally mimicking the pteridine ring of endogenous folates, this heterocyclic building block is indispensable for synthesizing classical and non-classical antifolates[2]. This whitepaper provides an in-depth analysis of its exact mass characteristics, mechanistic utility, and a field-proven synthetic protocol for drug development professionals.

Physicochemical Profiling & High-Resolution Mass Spectrometry

In high-resolution mass spectrometry (HRMS) workflows, distinguishing between the average molecular weight and the monoisotopic exact mass is critical for structural validation. The exact mass relies on the most abundant isotopes of each element (e.g., ^12C, ^1H, ^14N, ^16O). For 2,6-diamino-4-hydroxyquinazoline, the exact mass is precisely 176.06981 Da[3]. Tracking this exact mass allows analytical chemists to monitor mass defects and differentiate the target intermediate from isobaric impurities during complex multi-step syntheses.

Table 1: Quantitative Physicochemical Properties

PropertyValueReference
Chemical Name 2,6-diamino-4-hydroxyquinazoline
Synonyms 2,6-diaminoquinazolin-4(3H)-one; 2,6-diaminoquinazolin-4-ol[3]
CAS Registry Number 53745-23-6[1]
Molecular Formula C8H8N4O[4]
Average Molecular Weight 176.18 g/mol [4]
Monoisotopic Exact Mass 176.06981 Da[3]

Mechanistic Causality in Drug Design

Why is 2,6-diamino-4-hydroxyquinazoline so prevalent in oncology and antibiotic drug discovery? The causality lies in its dual-functional nature:

  • Target Recognition (The 2-amino-4-hydroxy motif): This region readily undergoes tautomerization to its 4(3H)-one form. This structural geometry forms critical hydrogen-bonding networks with the active site residues of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR), competitively displacing natural substrates like dihydrofolate[2].

  • Synthetic Vector (The 6-amino group): The amino group at the 6-position acts as the primary conjugation point. It allows medicinal chemists to attach bulky aryl or p-aminobenzoic acid (PABA) side chains. These extensions dictate the drug's specificity, anchoring the molecule into the hydrophobic pockets of the target enzyme.

FolatePathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) MTHF 5,10-Methylene-THF THF->MTHF Serine Hydroxymethyltransferase MTHF->DHF Thymidylate Synthase (TS) DNA DNA Synthesis (Cell Proliferation) MTHF->DNA dUMP to dTMP Conversion Inhibitor Quinazoline Antifolates (Derived from 53745-23-6) Inhibitor->DHF Competitive Inhibition Inhibitor->MTHF Competitive Inhibition

Folate pathway inhibition mechanism by quinazoline-based antifolates.

Self-Validating Experimental Protocol

To utilize this exact mass in a practical setting, below is a highly optimized, self-validating protocol for the reductive amination of the 6-amino group.

Protocol: Selective Reductive Amination of 2,6-Diamino-4-hydroxyquinazoline

Objective: Functionalize the 6-position without cross-reacting the 2-amino group to synthesize a classical antifolate intermediate.

Causality of Design: The 6-amino group is weakly nucleophilic due to the electron-withdrawing nature of the quinazoline core. Direct alkylation often leads to complex mixtures and over-alkylation. Reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)₃) ensures mono-substitution because it selectively reduces the imine intermediate without reducing the unreacted aldehyde.

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a dry, nitrogen-flushed round-bottom flask with 1.0 eq of 2,6-diamino-4-hydroxyquinazoline.

    • Suspend the solid in anhydrous Dimethylformamide (DMF). Causality Note: DMF is strictly required here; the highly polar quinazoline core exhibits exceptionally poor solubility in standard ethereal solvents like THF.

    • Add 1.1 eq of the target aryl aldehyde and 0.1 eq of glacial acetic acid. The acid activates the aldehyde carbonyl, compensating for the poor nucleophilicity of the 6-amino group.

    • Stir at 25°C for 4 hours under an inert N₂ atmosphere.

  • Selective Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Portion-wise, add 1.5 eq of NaBH(OAc)₃.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validating Analytical Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and precipitate the intermediate.

    • Filter the precipitate, washing sequentially with cold water and diethyl ether.

    • Validation via LC-HRMS: Dissolve a 1 mg sample in LC-MS grade Methanol. Run in ESI+ mode. The reaction is analytically validated if the starting material peak (calculated [M+H]⁺ = 177.0771 m/z) is entirely consumed, and the new target peak matches the exact mass of the theoretical product (176.0698 Da + Aldehyde Mass - H₂O + H⁺) within a strict < 5 ppm mass error.

SynthesisWorkflow Core 2,6-diamino-4- hydroxyquinazoline (Exact Mass: 176.0698 Da) Imine Imine Intermediate (LC-MS Monitored) Core->Imine Aryl Aldehyde Acetic Acid, DMF Reduced 6-Substituted Quinazoline Imine->Reduced NaBH(OAc)3 Reductive Amination Final Target Antifolate Drug Candidate Reduced->Final Glutamate Conjugation

Synthetic workflow for 6-substituted quinazoline antifolate intermediates.

References

  • PubChemLite. "C8H8N4O - Explore - PubChemLite". uni.lu. [Link]

Sources

Foundational

A Technical Guide to the Pharmacokinetics of 2,6-Diamino-4-Hydroxyquinazoline Derivatives

Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflam...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Among the vast library of quinazoline derivatives, the 2,6-diamino-4-hydroxyquinazoline core represents a promising pharmacophore for the development of novel therapeutics. The substitution pattern at the 2 and 6 positions with amino groups, combined with a hydroxyl group at the 4-position, offers unique opportunities for molecular interactions with biological targets. However, the journey from a promising lead compound to a clinically viable drug is contingent upon a thorough understanding of its pharmacokinetic profile.

This in-depth technical guide provides a comprehensive overview of the key pharmacokinetic considerations for researchers, scientists, and drug development professionals working with 2,6-diamino-4-hydroxyquinazoline derivatives. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), offering insights into the underlying mechanisms and providing detailed experimental protocols to empower researchers in their quest to characterize these novel chemical entities. While specific data on the 2,6-diamino-4-hydroxyquinazoline scaffold is emerging, this guide will leverage the extensive knowledge of the broader quinazoline class to provide a robust framework for investigation.

I. The ADME Profile of Quinazoline Derivatives: A Mechanistic Overview

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its ADME properties. For 2,6-diamino-4-hydroxyquinazoline derivatives, a comprehensive understanding of these processes is paramount for lead optimization and clinical success.

Absorption

The oral bioavailability of quinazoline derivatives can be highly variable and is often limited by their physicochemical properties.[2] Key factors influencing the absorption of this class of compounds include:

  • Aqueous Solubility: Many quinazoline derivatives exhibit poor water solubility, which can be a significant hurdle for dissolution in the gastrointestinal tract and subsequent absorption.[3] Formulation strategies such as particle size reduction (micronization or nanosizing), the development of solid dispersions, and lipid-based formulations can be employed to enhance solubility and improve oral bioavailability.[3][4]

  • Membrane Permeability: The ability of a compound to permeate the intestinal epithelium is another critical determinant of absorption. While some quinazoline derivatives exhibit good permeability, others may be substrates for efflux transporters.

  • Efflux Transporters: P-glycoprotein (P-gp), an efflux transporter highly expressed in the intestine, can actively pump drugs back into the intestinal lumen, thereby reducing their net absorption.[5][6] Several quinazoline derivatives have been identified as P-gp substrates.[5][7]

Distribution

Following absorption, a drug distributes throughout the body, and the extent of this distribution influences its concentration at the target site and potential off-target toxicities. For 2,6-diamino-4-hydroxyquinazoline derivatives, the following aspects of distribution are of particular importance:

  • Plasma Protein Binding: The binding of drugs to plasma proteins, primarily albumin, can significantly impact their free concentration and, consequently, their pharmacological activity and clearance. The extent of plasma protein binding for quinazoline derivatives can vary widely depending on their specific structure.

  • Tissue Distribution: The lipophilicity of quinazoline derivatives often leads to extensive tissue distribution. Understanding the accumulation of these compounds in various tissues is crucial for assessing their efficacy and potential for tissue-specific toxicity.

Metabolism

Metabolism is a key determinant of a drug's half-life and the formation of potentially active or toxic metabolites. Quinazoline derivatives are known to undergo extensive metabolism, primarily in the liver.

  • Cytochrome P450 (CYP) Enzymes: The CYP450 superfamily of enzymes plays a central role in the phase I metabolism of many drugs, including quinazolines.[1][8] Isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are frequently involved in the oxidation of the quinazoline ring and its substituents.[8][9][10]

  • Phase II Conjugation: Following phase I metabolism, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion.

Excretion

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body. For quinazoline derivatives, the primary routes of excretion are:

  • Renal Excretion: Water-soluble metabolites are primarily excreted through the kidneys into the urine.

  • Biliary Excretion: Larger, more lipophilic compounds and their conjugates can be excreted into the bile and subsequently eliminated in the feces.[11]

II. Experimental Protocols for Pharmacokinetic Characterization

A robust and systematic approach to the experimental evaluation of ADME properties is essential for the successful development of 2,6-diamino-4-hydroxyquinazoline derivatives. This section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro ADME Assays

This assay provides an initial assessment of the intrinsic clearance of a compound in the liver.[12][13]

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), the test compound (final concentration 1 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[14]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture into a separate tube containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.[14]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (Clint) can be subsequently determined.

This experiment identifies the specific CYP450 isoforms responsible for the metabolism of the test compound.[16]

Protocol:

  • Incubation with Recombinant CYPs: Incubate the test compound with a panel of individual recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.

  • Chemical Inhibition Assay: Incubate the test compound with pooled human liver microsomes in the presence and absence of specific CYP450 chemical inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, and ketoconazole for CYP3A4).[16]

  • Sample Analysis: After a defined incubation period, terminate the reactions and analyze the samples for the depletion of the parent compound or the formation of metabolites using LC-MS/MS.

  • Data Interpretation: A significant decrease in metabolism in the presence of a specific inhibitor or substantial metabolism by a particular recombinant CYP isoform indicates the involvement of that enzyme in the compound's metabolism.

This assay assesses the intestinal permeability of a compound and its potential as a substrate for efflux transporters like P-gp.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Transport Experiment (Apical to Basolateral): Add the test compound to the apical (AP) side of the cell monolayer and collect samples from the basolateral (BL) side at various time points.

  • Transport Experiment (Basolateral to Apical): Add the test compound to the BL side and collect samples from the AP side.

  • P-gp Inhibition: Repeat the experiments in the presence of a known P-gp inhibitor (e.g., verapamil) to assess the involvement of P-gp in the compound's transport.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms P-gp involvement.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a physiological system.[17][18]

Protocol:

  • Animal Dosing: Administer the 2,6-diamino-4-hydroxyquinazoline derivative to a group of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine absolute bioavailability.[19]

  • Blood Sampling: Collect serial blood samples from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[19]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.[20]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • Cl: Clearance.

    • Vd: Volume of distribution.

    • F%: Absolute oral bioavailability (calculated as [AUCoral / AUCiv] x [Doseiv / Doseoral] x 100).

III. Visualization of Key Processes

To aid in the conceptual understanding of the pharmacokinetic pathways and experimental workflows, the following diagrams are provided.

ADME_Pathway cluster_Absorption Absorption (GI Tract) cluster_Distribution Distribution cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Solubility Permeation Permeation Dissolution->Permeation Permeability Portal Vein Portal Vein Permeation->Portal Vein Efflux (P-gp) Efflux (P-gp) Permeation->Efflux (P-gp) Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation Plasma Protein Binding Plasma Protein Binding Systemic Circulation->Plasma Protein Binding Tissues Tissues Systemic Circulation->Tissues Hepatocytes Hepatocytes Systemic Circulation->Hepatocytes Kidney Kidney Systemic Circulation->Kidney Tissues->Systemic Circulation Hepatocytes->Systemic Circulation Phase I (CYP450) Phase I (CYP450) Hepatocytes->Phase I (CYP450) Phase II (Conjugation) Phase II (Conjugation) Phase I (CYP450)->Phase II (Conjugation) Metabolites Metabolites Phase II (Conjugation)->Metabolites Metabolites->Kidney Bile Bile Metabolites->Bile Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: Overview of the ADME pathway for orally administered drugs.

InVivo_PK_Workflow Dosing (IV & Oral) Dosing (IV & Oral) Serial Blood Sampling Serial Blood Sampling Dosing (IV & Oral)->Serial Blood Sampling Plasma Isolation Plasma Isolation Serial Blood Sampling->Plasma Isolation Bioanalytical Quantification (LC-MS/MS) Bioanalytical Quantification (LC-MS/MS) Plasma Isolation->Bioanalytical Quantification (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalytical Quantification (LC-MS/MS)->Pharmacokinetic Modeling PK Parameters (Cmax, Tmax, AUC, t1/2, F%) PK Parameters (Cmax, Tmax, AUC, t1/2, F%) Pharmacokinetic Modeling->PK Parameters (Cmax, Tmax, AUC, t1/2, F%)

Caption: Workflow for an in vivo pharmacokinetic study.

IV. Conclusion and Future Directions

The 2,6-diamino-4-hydroxyquinazoline scaffold holds considerable promise for the development of novel therapeutic agents. A thorough and early understanding of the pharmacokinetic properties of derivatives based on this core structure is critical to their successful translation from the laboratory to the clinic. This technical guide provides a comprehensive framework for researchers to systematically evaluate the ADME profile of these compounds. By leveraging the established knowledge of the broader quinazoline class and employing the detailed experimental protocols outlined herein, scientists can make informed decisions to optimize lead candidates, predict human pharmacokinetics, and ultimately enhance the probability of clinical success.

Future research should focus on generating specific pharmacokinetic data for 2,6-diamino-4-hydroxyquinazoline derivatives to build a dedicated knowledge base for this important chemical series. Investigations into the specific metabolic pathways, the role of various transporters, and the development of structure-pharmacokinetic relationships will be invaluable in guiding the rational design of the next generation of quinazoline-based medicines.

V. References

  • Yinon, J., & Hwang, D. G. (1986b). Mass spectrometric and high-performance liquid chromatographic-mass spectrometric determination of 2,4,6-trinitrotoluene and its metabolites in urine. Journal of Chromatography B: Biomedical Sciences and Applications, 375(1), 154-159.

  • Pharmaron. (n.d.). Metabolism. Retrieved from [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., El-Azab, A. S., & Abdel-Aziz, A. A. (2017). Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs. Journal of Experimental and Clinical Sciences, 16(1), 1-10.

  • Jubilant Biosys. (n.d.). In Vivo Pharmacokinetics. Retrieved from [Link]

  • Roskar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Recent Advances in Pharmaceutical Sciences II. IntechOpen.

  • Lin, J. H., & Lu, A. Y. (1997). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, 7(1), 7-1.

  • Li, A. P. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407.

  • Hariri, A. R., & Larsh, H. W. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine, 151(1), 173-176.

  • Wang, Y. J., Zhang, Y., Chen, J., Li, Y. H., & Wang, Y. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(10), 2465.

  • Al-Majdoub, Z. M., Al-Ghamdi, S. S., Al-Otaibi, F. M., & El-Azab, A. S. (2022). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 58(11), 1599.

  • Van den Heuvel, J. J., & Van der Goten, S. (1998). Cytochrome P450 species involved in the metabolism of quinoline. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 402(1-2), 225-232.

  • Obach, R. S. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen.

  • Lemaire, M., & Tillement, J. P. (2007). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Expert Opinion on Drug Discovery, 2(1), 71-84.

  • Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139.

  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12806.

  • Levy, R. H., & Rettie, A. E. (2022). Role of human liver microsomes in in vitro metabolism of metamizole. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 2(1), 1-8.

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Silva, R., & Remião, F. (2023). Study Models of Drug–Drug Interactions Involving P-Glycoprotein. International Journal of Molecular Sciences, 24(22), 16209.

  • Knights, K. M., Sykes, M. J., & Miners, J. O. (2016). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, 75(1), 7-1.

  • van der Bemt, B. J. F., van der Schans, J., & van den Broek, M. P. H. (2023). A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. Frontiers in Pharmacology, 14, 1184759.

  • Midgley, J. M., & Chasseaud, L. F. (1983). The metabolic fate of 4-amino-2-(4-butanoyl-hexahydro-1H-1, 4-diazepin-1-yl)-6,7-dimethoxy-quinazoline HCl. Xenobiotica, 13(2), 81-90.

  • Zhang, Y., & Benet, L. Z. (2020). Effect of P-glycoprotein (P-gp) Inducers on Exposure of P-gp Substrates: Review of Clinical Drug–Drug Interaction Studies. Clinical Pharmacokinetics, 59(2), 145-156.

  • Lee, K., Lee, S., & Park, S. (2016). Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. Journal of Medicinal Chemistry, 59(17), 8014-8029.

  • Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1), 50-56.

  • Heyes, M. P., & Saito, K. (2014). Development of a novel method to quantify quinolinic acid in biological samples. Journal of Chromatography B, 969, 137-143.

  • Taylor & Francis. (n.d.). Pharmacokinetics – Knowledge and References. Retrieved from [Link]

  • Ziemlicki, A., & Ziemlińska, A. (2019). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. International Journal of Nanomedicine, 14, 9657-9672.

  • Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 87, 261-270.

  • Dalvie, D., & Kalgutkar, A. S. (2011). In Vitro Metabolism of Oxymetazoline: Evidence for Bioactivation to a Reactive Metabolite. Drug Metabolism and Disposition, 39(4), 629-639.

  • Konishi, Y. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics, 14(12), 2663.

  • Therapeutics Data Commons. (n.d.). ADME. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Bioavailability – Knowledge and References. Retrieved from [Link]

  • Dyhydromatics. (n.d.). Enhancing Bioavailability with High-Pressure Homogenizers. Retrieved from [Link]

  • Lee, S. H., & Kim, M. G. (2018). Pharmacokinetics of acetyltributylcitrate in rats after intravenous and oral administration. Molecules, 23(10), 2530.

  • Sharma, R., & Kumar, V. (2024). Exploring Computational Advancements in ADME: Essential Insights for Drug Disposition. Journal of Molecular Graphics and Modelling, 128, 108693.

  • Crossref. (2020). Metabolism. Retrieved from [Link]

  • PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2023). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Viruses, 15(11), 2185.

  • El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10.

  • LaVoie, E. J., & Adams, E. A. (1985). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 6(8), 1163-1166.

  • Kumar, A., & Kumar, S. (2021). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). ACS Omega, 6(35), 22784-22792.

Sources

Exploratory

Comprehensive Physicochemical Profiling and Stability Dynamics of 2,6-Diamino-4-hydroxyquinazoline

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 2,6-Diamino-4-hydroxyquinazoline (CAS 53745-23-6) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

2,6-Diamino-4-hydroxyquinazoline (CAS 53745-23-6) is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of antifolate drugs, kinase inhibitors, and tRNA-ribosyltransferase ligands[1]. Despite its structural simplicity, its physicochemical behavior is remarkably complex due to tautomeric equilibria, pH-dependent ionization, and differential reactivity of its two distinct amino groups. This whitepaper provides an in-depth analysis of its physicochemical properties, degradation pathways, and field-proven, self-validating protocols for preformulation characterization.

Structural Foundations & Tautomeric Equilibria

A common pitfall in preformulation is taking the IUPAC nomenclature—2,6-diamino-4-hydroxyquinazoline—at face value. In reality, the molecule rarely exists in the enol (lactim) form. Extensive spectroscopic (15N NMR) and computational (DFT) studies on quinazoline derivatives demonstrate that the keto (lactam) tautomer—2,6-diaminoquinazolin-4(3H)-one —is overwhelmingly predominant in both the solid state and in aqueous solution[2][3].

Causality of Tautomeric Preference: The preference for the lactam form is driven by the thermodynamic stability of the amide resonance within the pyrimidinone ring. The energy barrier to tautomerization is low, but the equilibrium constant ( Keq​ ) heavily favors the lactam because the loss of full aromaticity in the pyrimidine ring is more than compensated by the strong C=O bond formation and the highly stable intermolecular hydrogen-bonding networks it forms in polar solvents.

Tautomerism A 2,6-Diamino-4-hydroxyquinazoline (Lactim / Enol Form) B 2,6-Diaminoquinazolin-4(3H)-one (Lactam / Keto Form) [Thermodynamically Favored] A->B Proton transfer (N3-H) Solvent stabilized

Diagram 1: Tautomeric equilibrium shifting toward the thermodynamically stable lactam form.

Physicochemical Profile

Understanding the quantitative parameters of this API is essential for downstream formulation. The molecule is amphoteric, possessing two basic primary amines and one weakly acidic lactam nitrogen (N3).

Table 1: Core Physicochemical Properties
PropertyValueAnalytical ImplicationSource
Chemical Name 2,6-diaminoquinazolin-4(3H)-oneGoverns structural modelingIUPAC
CAS Registry Number 53745-23-6Identifier for regulatory filings[1]
Molecular Weight 176.18 g/mol High permeability potential-
Calculated LogP ~2.4Moderate lipophilicity; BCS Class II/IV candidate[4]
Topological Polar Surface Area 88.0 ŲGood oral bioavailability potential (<140 Ų)Computed
H-Bond Donors/Acceptors 3 Donors / 4 AcceptorsProne to forming stable crystal polymorphsStructural

Stability Dynamics & Degradation Pathways

As a Senior Application Scientist, I frequently observe that the stability of multi-substituted heterocycles is not uniform across the molecule. For 2,6-diaminoquinazolin-4(3H)-one, the degradation profile is highly site-specific.

  • Oxidative Vulnerability (The 6-Amino Group): The 6-amino group is structurally analogous to an aniline. Because it is attached to the electron-rich carbocyclic ring, its lone pair is highly available, making it exceptionally susceptible to electrophilic attack and reactive oxygen species (ROS). Oxidation here rapidly leads to colored quinone-imine polymeric species.

  • Oxidative Resistance (The 2-Amino Group): Conversely, the 2-amino group is conjugated with the electron-deficient pyrimidinone ring. Its lone pair is delocalized into the ring system, rendering it significantly more stable against oxidative stress.

  • Hydrolytic Stability: The quinazolinone core is robust at physiological pH (pH 6-8). However, under extreme alkaline conditions (pH > 12) coupled with heat, the lactam ring undergoes nucleophilic attack by hydroxide ions at the C4 position, leading to irreversible ring-opening degradation.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . This means the experiment inherently proves its own accuracy without requiring secondary orthogonal testing.

Protocol 1: Self-Validating pKa Determination (Potentiometric Titration)

Because the molecule has multiple ionizable centers, potentiometric titration is the gold standard.

  • Preparation: Dissolve 5 mg of the analyte in 10 mL of 0.15 M KCl (to maintain constant ionic strength). Purge the vessel with Argon to prevent atmospheric CO2 from forming carbonic acid, which skews the pH readings.

  • Forward Titration: Titrate the solution from pH 2.0 to pH 12.0 using standardized 0.1 N KOH. Record the volume vs. pH curve.

  • Self-Validation Step (Back-Titration): Immediately upon reaching pH 12.0, titrate the solution back to pH 2.0 using standardized 0.1 N HCl.

    • Causality & Validation: The forward and backward titration curves must superimpose . If hysteresis (a gap between the curves) is observed, it conclusively indicates that the molecule chemically degraded at extreme pH rather than simply ionizing. If hysteresis occurs, the data is invalid, and a rapid UV-metric titration must be employed instead.

Protocol 2: Stability-Indicating RP-HPLC for Forced Degradation

This protocol isolates and quantifies degradation products under ICH Q1A(R2) stress conditions.

DegradationWorkflow API 2,6-Diaminoquinazolin-4(3H)-one (API / Analyte) Hydrolysis Acid/Base Hydrolysis (0.1N HCl / 0.1N NaOH, 60°C) API->Hydrolysis pH extremes Oxidation Oxidative Stress (3% H2O2, RT) API->Oxidation ROS exposure Thermal Thermal Stress (Solid state, 80°C) API->Thermal Heat Photo Photolysis (UV/Vis light, ICH Q1B) API->Photo Photons HPLC Stability-Indicating RP-HPLC (PDA/MS Detection) Hydrolysis->HPLC Neutralize & Dilute Oxidation->HPLC Quench & Dilute Thermal->HPLC Dissolve Photo->HPLC Dissolve

Diagram 2: Self-validating forced degradation workflow for stability-indicating HPLC analysis.

Step-by-Step Methodology:

  • Stress Conditions:

    • Oxidation: Expose 1 mg/mL API to 3% H2O2 for 24 hours at room temperature. Causality: We use 3% instead of 30% H2O2 because 30% causes rapid, uncharacterized over-oxidation and ring cleavage, which does not represent real-world pharmaceutical degradation.

    • Hydrolysis: Expose to 0.1 N HCl and 0.1 N NaOH at 60°C for 48 hours.

  • Quenching (Critical Step): Neutralize acid/base samples to pH 7. Quench oxidative samples with sodium bisulfite. Causality: Quenching halts the reaction. Without it, the sample continues to degrade in the autosampler, making the chromatogram a moving target and invalidating the timepoint data.

  • Chromatographic Separation:

    • Column: End-capped C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Phase B: Acetonitrile.

    • Causality for TFA: The basic amino groups will cause severe peak tailing on standard silica due to secondary interactions with residual silanols. TFA acts as an ion-pairing agent and lowers the pH below the pKa of the amines, fully protonating them and suppressing silanol ionization to ensure sharp, symmetrical peaks.

  • System Suitability Validation: The run is self-validating only if the resolution ( Rs​ ) between the API and its primary oxidative degradant is ≥2.0 , and the API tailing factor ( Tf​ ) is ≤1.5 . Failure to meet these metrics invalidates the run, indicating stationary phase collapse or improper mobile phase buffering.

References

  • RCSB Protein Data Bank. "DQU Ligand Summary Page: 2,6-diaminoquinazolin-4-ol." RCSB PDB. Available at:[Link]

  • Ghiviriga, I., et al. "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds." Organic & Biomolecular Chemistry, ResearchGate. Available at:[Link]

  • Al-Ostoot, F. H., et al. "Quinazolinones, the Winning Horse in Drug Discovery." ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2,6-Diamino-4-hydroxyquinazoline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: 2,6-Diamino-4-hydroxyquinazoline (CAS: 53745-23-6) Tautomeric Note: In solution and solid states, this compound exi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: 2,6-Diamino-4-hydroxyquinazoline (CAS: 53745-23-6) Tautomeric Note: In solution and solid states, this compound exists predominantly as its keto tautomer, 2,6-diaminoquinazolin-4(3H)-one . This protocol will use these structural descriptors interchangeably.

Retrosynthetic Analysis & Mechanistic Rationale

2,6-Diamino-4-hydroxyquinazoline is a critical pharmacophore and intermediate in the synthesis of classical and non-classical antifolate drugs (e.g., trimetrexate analogs and thymidylate synthase inhibitors) .

The most robust, scalable, and atom-economical route to this scaffold involves a two-step linear sequence starting from commercially available 5-nitroanthranilic acid (5-NAA) .

  • Step 1: Acid-Catalyzed Cyclization. 5-NAA is reacted with cyanamide in an acidic medium. Causality of Reagent Choice: Cyanamide is a poor electrophile on its own. The addition of concentrated hydrochloric acid protonates the cyanamide, highly activating it for nucleophilic attack by the weak aromatic amine of 5-NAA. This forms a transient guanidino intermediate that rapidly undergoes intramolecular cyclization with the adjacent carboxylic acid, followed by dehydration to yield the pyrimidine ring .

  • Step 2: Catalytic Hydrogenation. The resulting 2-amino-6-nitroquinazolin-4(3H)-one is reduced to the target diamine. Causality of Reagent Choice: While chemical reductants (e.g., SnCl₂ or Fe/HCl) can be used, catalytic hydrogenation using 10% Pd/C and H₂ gas is selected to prevent heavy metal contamination in pharmaceutical intermediates. Dimethylformamide (DMF) is chosen as the solvent because nitro-quinazolinones exhibit notoriously poor solubility in standard alcohols, which often leads to incomplete reduction due to starting material being trapped within the solid crystal matrix.

SynthesisWorkflow A 5-Nitroanthranilic Acid + Cyanamide B Acidic Reflux (HCl / EtOH) A->B Step 1 C 2-Amino-6-nitroquinazolin- 4(3H)-one B->C Cyclization D Catalytic Hydrogenation (H2, Pd/C, DMF) C->D Step 2 E 2,6-Diaminoquinazolin- 4(3H)-one D->E Reduction

Synthetic workflow for 2,6-diamino-4-hydroxyquinazoline.

Quantitative Data & Stoichiometry

The following tables summarize the exact stoichiometric ratios required to maintain the thermodynamic driving force of the reactions while minimizing side-product formation.

Table 1: Stoichiometry and Reagents for Step 1 (Cyclization)

ReagentMW ( g/mol )EquivalentsAmount (10g scale)Functional Role
5-Nitroanthranilic acid182.131.010.0 gStarting Material
Cyanamide (50% aq. w/w)42.042.511.6 mLElectrophile
Concentrated HCl (37%)36.461.56.8 mLCatalyst / Activator
Ethanol (Absolute)46.07-100 mLSolvent

Table 2: Stoichiometry and Reagents for Step 2 (Reduction)

ReagentMW ( g/mol )EquivalentsAmount (5g scale)Functional Role
2-Amino-6-nitroquinazolin-4(3H)-one206.161.05.0 gIntermediate
10% Palladium on Carbon-10% w/w0.5 gHeterogeneous Catalyst
Hydrogen Gas (H₂)2.02Excess40-50 psiReducing Agent
Anhydrous DMF73.09-50 mLSolvent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Amino-6-nitroquinazolin-4(3H)-one
  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 10.0 g of 5-nitroanthranilic acid and 100 mL of absolute ethanol.

  • Reagent Addition: Add 11.6 mL of 50% aqueous cyanamide solution to the stirring suspension.

  • Activation: Slowly add 6.8 mL of concentrated HCl dropwise. Caution: This step is mildly exothermic. The acid protonates the cyanamide, preventing its dimerization to dicyandiamide and priming it for attack.

  • Cyclization: Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 12–16 hours. The mixture will transition into a thick, yellow/orange suspension as the highly insoluble product forms.

  • Isolation: Cool the mixture to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour to maximize precipitation.

  • Purification: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 × 20 mL) and distilled water (2 × 30 mL) to remove unreacted cyanamide and residual acid.

  • Drying: Dry the yellow solid under vacuum at 60 °C to constant weight.

Mechanism N1 Activation Cyanamide protonated by HCl N2 Nucleophilic Attack Amine of 5-NAA attacks cyanamide N1->N2 N3 Intermediate 2-Guanidino-5-nitrobenzoic acid N2->N3 N4 Cyclization Guanidino N attacks carboxyl C N3->N4 N5 Dehydration Loss of H2O forms pyrimidine ring N4->N5 N6 Product 2-Amino-6-nitroquinazolin-4(3H)-one N5->N6

Mechanistic pathway of cyanamide-mediated cyclization.

Step 2: Catalytic Hydrogenation to 2,6-Diaminoquinazolin-4(3H)-one
  • Preparation: In a Parr shaker flask (or suitable high-pressure autoclave), suspend 5.0 g of the intermediate from Step 1 in 50 mL of anhydrous DMF.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C. Caution: Pd/C is highly pyrophoric. Add it under a blanket of nitrogen gas to prevent solvent vapor ignition.

  • Atmosphere Exchange: Seal the vessel. Purge the headspace with nitrogen gas three times, followed by hydrogen gas three times to ensure a completely inert, H₂-rich environment.

  • Reduction: Pressurize the vessel to 40–50 psi with H₂ gas. Agitate/stir the mixture at room temperature for 4–6 hours.

  • Filtration: Once hydrogen uptake ceases, safely vent the H₂ gas and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of warm DMF.

  • Precipitation: Concentrate the combined DMF filtrate under reduced pressure (using a rotary evaporator with a high-vacuum pump) to approximately 15 mL. Slowly add 50 mL of cold diethyl ether (or cold water) to crash out the product.

  • Final Isolation: Filter the resulting precipitate, wash with ether, and dry under high vacuum at 50 °C to yield 2,6-diamino-4-hydroxyquinazoline as an off-white to pale-tan powder.

Self-Validating System & Analytical Checkpoints

To ensure scientific integrity, this protocol is designed as a self-validating system. You must not proceed to the next phase of the synthesis without passing the following In-Process Controls (IPCs):

Checkpoint 1: Cyclization Completion (Post-Step 1)
  • Method: Thin-Layer Chromatography (TLC).

  • System: Dichloromethane:Methanol (9:1 v/v) on silica gel plates.

  • Validation: The starting material (5-NAA) is highly fluorescent under 254 nm UV. The reaction is only validated as complete when the 5-NAA spot is entirely consumed.

  • Failure Mitigation: If 5-NAA remains after 16 hours, the cyanamide may have polymerized. Add an additional 0.5 eq of cyanamide and 0.2 eq of HCl, then reflux for 4 more hours.

Checkpoint 2: Reduction Verification (Post-Step 2)
  • Method: LC-MS (Liquid Chromatography-Mass Spectrometry) and ¹H NMR.

  • Validation (LC-MS): The target mass must show a dominant peak at [M+H]⁺ = 177.1 m/z . The intermediate mass ([M+H]⁺ = 207.1 m/z) must be absent.

  • Validation (¹H NMR in DMSO-d₆):

    • Disappearance of the highly deshielded aromatic protons characteristic of the nitro-aromatic ring.

    • Appearance of a broad singlet integrating for 2H around 5.0–5.5 ppm, confirming the newly formed 6-NH₂ group.

    • The 2-NH₂ group will appear as a broad singlet around 6.5–7.0 ppm, and the pyrimidine NH/OH tautomeric proton will appear far downfield (>10.5 ppm).

  • Failure Mitigation: If incomplete reduction is observed, the catalyst may have been poisoned. Filter off the old catalyst, add a fresh batch of 10% Pd/C (5% w/w), and re-subject to H₂ pressure for 2 hours.

References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 2022. URL:[Link]

  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Journal of Organic Chemistry, 2012. URL:[Link]

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2,6-diamino-4-hydroxyquinazoline

Abstract This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,6-diamino-4-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,6-diamino-4-hydroxyquinazoline. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with detection by UV spectrophotometry. The described method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and research applications.

Introduction

2,6-diamino-4-hydroxyquinazoline is a heterocyclic compound belonging to the quinazoline family. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1] Accurate and reliable quantification of this compound is crucial for drug discovery, development, and quality control processes. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities.[2] This application note provides a comprehensive guide to developing a robust HPLC method for 2,6-diamino-4-hydroxyquinazoline, from initial parameter selection to full method validation.

Physicochemical Properties of 2,6-diamino-4-hydroxyquinazoline

A thorough understanding of the analyte's physicochemical properties is the foundation of successful HPLC method development.

  • Structure: Chemical structure of 2,6-diamino-4-hydroxyquinazoline

    Figure 1: Chemical Structure of 2,6-diamino-4-hydroxyquinazoline.

  • Chemical Formula: C₈H₈N₄O

  • Molecular Weight: 176.18 g/mol [3]

  • Polarity: The presence of multiple amino and hydroxyl groups suggests that 2,6-diamino-4-hydroxyquinazoline is a polar molecule. This is a critical consideration for selecting the appropriate HPLC mode and stationary phase. The retention and separation of very polar, hydrophilic molecules in reversed-phase chromatography can be challenging.[4]

  • UV Absorbance: The quinazoline ring system contains a chromophore that absorbs UV radiation, making UV detection a suitable choice for quantification. Quinazoline derivatives generally exhibit two main UV absorption bands, one in the range of 240–300 nm and a second, longer-wavelength band between 310–425 nm.[5]

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired chromatographic performance.

MethodDevelopmentWorkflow A Analyte Characterization (Polarity, UV Spectrum) B Initial Method Scouting A->B C Column Selection (e.g., C18 for polar compounds) B->C D Mobile Phase Selection (ACN/Water, pH adjustment) B->D E Detector Selection (PDA for spectral analysis) B->E F Method Optimization C->F D->F E->F G Gradient Optimization F->G H Flow Rate & Temperature F->H I Final Method Validation (ICH Guidelines) G->I H->I

Caption: A logical workflow for HPLC method development.

Chromatographic Mode and Stationary Phase Selection

Given the polar nature of 2,6-diamino-4-hydroxyquinazoline, reversed-phase HPLC (RP-HPLC) was chosen as the separation mode. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[6] A C18 column is a good general-purpose column for a wide range of organic molecules and was selected as the initial stationary phase.[7] To enhance the retention of the polar analyte, a column with polar-endcapping or a polar-embedded stationary phase could also be considered.[8][9]

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low UV cutoff and viscosity.

  • Aqueous Phase and pH Control: A phosphate buffer was used to control the pH of the mobile phase. The pH of the mobile phase should be at least 1.0 pH unit away from the analyte's pKa value to ensure that the analyte is in a single ionic form (either 100% ionized or 100% non-ionized), which helps in achieving consistent peak shapes and reproducibility.[10] For this method, a pH of 3.0 was chosen.

  • Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, was employed to ensure adequate retention of the analyte while also allowing for the elution of any less polar impurities within a reasonable run time.

Detector Selection and Wavelength

A Photodiode Array (PDA) detector was selected for this method.[11] A PDA detector measures absorbance across a wide range of wavelengths simultaneously, which is advantageous for method development as it allows for the determination of the optimal detection wavelength and can also be used for peak purity analysis.[12][13] The UV spectrum of 2,6-diamino-4-hydroxyquinazoline was acquired, and a wavelength of 254 nm was chosen for quantification, as it provided a good balance of sensitivity and selectivity.

Finalized HPLC Method Protocol

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and PDA detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • 2,6-diamino-4-hydroxyquinazoline reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 2,6-diamino-4-hydroxyquinazoline reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample solution by dissolving the material to be tested in the diluent to achieve a concentration within the linear range of the method.

Chromatographic Conditions
ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% to 95% B in 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Method Validation

The developed HPLC method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[14][15][16] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

System Suitability

System suitability tests are an integral part of the method validation and are used to ensure that the chromatographic system is performing adequately.[2]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample. The chromatograms should show no interfering peaks at the retention time of 2,6-diamino-4-hydroxyquinazoline.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[10] This was determined by analyzing a series of solutions of 2,6-diamino-4-hydroxyquinazoline at different concentrations. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

ParameterAcceptance Criteria
% Recovery 98.0% to 102.0%
Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[10] It is typically expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): The precision of the method was determined by analyzing six replicate samples of the same concentration on different days, by different analysts, or using different equipment.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness was evaluated by making small, deliberate changes to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

The system suitability parameters should be met under all varied conditions.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of 2,6-diamino-4-hydroxyquinazoline has been successfully developed and validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control or research environment. The use of a PDA detector provides additional confidence in the identity and purity of the analyte peak.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Bradley, C. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • Osaka Soda. (n.d.). Photodiode Array Detector. Retrieved from [Link]

  • NextSDS. (n.d.). 2,6-DIAMINO-4-HYDROXYQUINAZOLINE — Chemical Substance Information. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Taylor & Francis. (2007, February 7). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • SlideShare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • MDPI. (2024, March 21). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive 4-aminoquinazolines (6–18) described as drugs or as drug.... Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]

Sources

Method

Application Note: Structural Elucidation of 2,6-diamino-4-hydroxyquinazoline using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a detailed protocol and theoretical framework for the nuclear magnetic resonance (NMR) spectroscopic characte...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed protocol and theoretical framework for the nuclear magnetic resonance (NMR) spectroscopic characterization of 2,6-diamino-4-hydroxyquinazoline. This compound is a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document offers insights into sample preparation, spectral acquisition, and detailed analysis of ¹H and ¹³C NMR spectra, enabling unambiguous structural confirmation and purity assessment.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties, have made them a focal point of extensive research in medicinal chemistry.[2][3] The 2,6-diamino-4-hydroxyquinazoline moiety, in particular, presents a unique substitution pattern that can significantly influence its biological profile. Accurate and thorough structural characterization is a critical first step in any drug discovery pipeline, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[4] This guide will provide researchers with the necessary protocols and interpretative knowledge to confidently characterize 2,6-diamino-4-hydroxyquinazoline and its analogues.

Predicted NMR Spectral Features of 2,6-diamino-4-hydroxyquinazoline

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline core, as well as exchangeable protons from the amino and hydroxyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2,6-diamino-4-hydroxyquinazoline.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-5~7.5 - 7.8dJ ≈ 8.5 HzExpected to be the most downfield of the aromatic protons due to its proximity to the pyrimidine ring nitrogen and being ortho to the C-6 amino group.
H-7~7.0 - 7.3ddJ ≈ 8.5, 2.0 HzCoupled to both H-5 (ortho) and H-8 (meta).
H-8~6.8 - 7.1dJ ≈ 2.0 HzCoupled to H-7 (meta).
6-NH₂Variable (broad)sN/AChemical shift is highly dependent on solvent, concentration, and temperature. Signal may be broad and can be exchanged with D₂O.[10][11]
2-NH₂Variable (broad)sN/ASimilar to the 6-NH₂ protons, the chemical shift is variable and the signal is often broad.
4-OHVariable (broad)sN/AThe hydroxyl proton signal is also broad and its chemical shift is dependent on experimental conditions. In DMSO-d₆, it may appear at a higher chemical shift.[11]

Note: Predicted chemical shifts are based on general ranges for substituted quinazolines and may vary depending on the solvent and experimental conditions.[5][12][13]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the attached functional groups and the overall electronic distribution within the heterocyclic system.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-diamino-4-hydroxyquinazoline.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2~155 - 160The carbon bearing the amino group will be significantly deshielded.[14]
C-4~160 - 165The carbon attached to the hydroxyl group will also be in the downfield region.[14]
C-4a~110 - 115This quaternary carbon is expected to be shielded due to the influence of the adjacent amino and hydroxyl groups.
C-5~125 - 130Aromatic methine carbon.
C-6~145 - 150The carbon bearing the amino group will be deshielded.
C-7~115 - 120Aromatic methine carbon.
C-8~105 - 110Expected to be the most shielded of the aromatic methine carbons due to the electronic effects of the substituents.
C-8a~140 - 145Quaternary carbon at the ring junction.

Note: Predicted chemical shifts are based on typical values for substituted quinazolines and related heterocyclic systems.[14][15]

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument parameter selection are paramount.

Sample Preparation Protocol
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar heterocyclic compounds like 2,6-diamino-4-hydroxyquinazoline, as it can solubilize the sample and slow down the exchange of labile protons (NH₂ and OH), sometimes allowing for their observation as sharper signals.[16]

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent.[17]

    • For ¹³C NMR, a higher concentration of 10-25 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[16]

  • Sample Purity: Ensure the sample is free from particulate matter and paramagnetic impurities, as these can lead to broadened spectral lines and poor resolution.[17] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • NMR Tube: Use a clean and dry, high-quality 5 mm NMR tube. Avoid using tubes with any chips or cracks.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), directly to the sample.[16] Alternatively, the residual solvent peak can be used for referencing.

NMR Data Acquisition Workflow

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter (if needed) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum G->H I Acquire 2D Spectra (COSY, HSQC, HMBC) H->I J Fourier Transform I->J K Phase Correction J->K L Baseline Correction K->L M Integration & Peak Picking L->M N Structure Elucidation M->N

Figure 1: A generalized workflow for NMR data acquisition and analysis.

  • Locking and Shimming: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. Shimming is the process of adjusting the magnetic field homogeneity to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon. A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, which is invaluable for assigning protons in the aromatic spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[18]

Data Analysis and Interpretation

A systematic approach to spectral analysis is key to a successful structure elucidation.

Analyzing the ¹H NMR Spectrum
  • Chemical Shift: The position of the signals along the x-axis (in ppm) provides information about the electronic environment of the protons.[10] Aromatic protons typically resonate between 6.0 and 8.5 ppm.[12]

  • Integration: The area under each peak is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is due to the influence of neighboring protons (J-coupling). The pattern (e.g., singlet, doublet, triplet) reveals the number of adjacent protons.[19]

  • Coupling Constants (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons and can help distinguish between ortho, meta, and para relationships in aromatic systems.[20]

Interpreting J-Coupling in the Quinazoline Ring

Sources

Application

Application Note: 2,6-Diamino-4-hydroxyquinazoline as a Core Scaffold in the Synthesis of Quinazoline-Based Antifolate Drugs

Executive Summary & Scientific Rationale Folate metabolism is a highly validated target in oncology and infectious disease pharmacology. Enzymes such as Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) are in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Folate metabolism is a highly validated target in oncology and infectious disease pharmacology. Enzymes such as Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) are indispensable for the de novo biosynthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), a critical precursor for DNA replication.

As a Senior Application Scientist, I routinely utilize 2,6-diamino-4-hydroxyquinazoline (2,6-DAHQ) —also known as 2,6-diaminoquinazolin-4(3H)-one—as the premier building block for synthesizing 5,8-dideazafolate analogs. By replacing the easily oxidized pyrazine ring of endogenous folic acid with a stable quinazoline system, we achieve superior metabolic stability while retaining the essential 2-amino-4-oxo pharmacophore required for high-affinity enzyme inhibition.

The Causality of Scaffold Selection

The choice of 2,6-DAHQ is driven by two fundamental chemical properties:

  • Pharmacophore Mimicry: The 2-amino-4-hydroxy pyrimidine moiety acts as a perfect isostere for the pteridine ring of folic acid, engaging in a robust hydrogen-bond network with conserved acidic residues (e.g., Asp27 in human DHFR) in the target enzyme's active site [1].

  • Differential Nucleophilicity: The C6-amino group is significantly more nucleophilic than the C2-amino group. The C2-amine's lone pair is heavily delocalized into the pyrimidine ring and the C4-carbonyl (in its lactam tautomer), rendering it unreactive under mild conditions. This intrinsic property allows for the regioselective functionalization of the C6-position without the need for cumbersome protecting-group strategies—a critical advantage for scalable drug development.

FolatePathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF SHMT TS Thymidylate Synthase (TS) MTHF->TS dUMP dUMP dUMP->TS dTMP dTMP DHFR->THF TS->DHF Oxidation TS->dTMP Antifolate Quinazoline Antifolate (2,6-DAHQ Derivative) Antifolate->DHFR Inhibits Antifolate->TS Inhibits

Figure 1: Folate metabolism pathway illustrating the dual-target inhibition by quinazoline antifolates.

Experimental Workflows: From Precursor to Active Drug

The synthesis of quinazoline antifolates diverges into two primary classes: Classical antifolates (which contain an L-glutamate tail for intracellular trapping via polyglutamylation) and Non-classical antifolates (lipophilic molecules that enter cells via passive diffusion and do not require polyglutamylation) [2].

Synthesis A 2,6-Diamino-4-hydroxyquinazoline (2,6-DAHQ) B Reductive Amination (Aldehyde + NaBH3CN) A->B C Intermediate: 6-(Alkylamino)quinazoline B->C Yield: 75-85% D Peptide Coupling (L-Glutamate + EDCI/HOBt) C->D Classical Route G Non-Classical Antifolate (DHFR Target) C->G Non-Classical Route E Saponification (NaOH / MeOH) D->E F Classical Antifolate (TS Target) E->F Yield: >90%

Figure 2: Divergent synthetic workflow from 2,6-DAHQ to classical and non-classical antifolates.

Protocol A: Regioselective Reductive Amination at the C6-Position

This step establishes the crucial C9-N10 bridge (using folate numbering) connecting the quinazoline core to the aryl side chain.

Materials:

  • 2,6-Diamino-4-hydroxyquinazoline (1.0 eq)

  • p-Carbomethoxybenzaldehyde (1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Glacial acetic acid (solvent/catalyst)

  • Methanol (co-solvent)

Step-by-Step Methodology:

  • Schiff Base Formation: Suspend 2,6-DAHQ and p-carbomethoxybenzaldehyde in a 1:1 mixture of anhydrous methanol and glacial acetic acid under an inert argon atmosphere. Stir at 45°C for 4 hours. Causality: Acetic acid catalyzes the formation of the imine specifically at the highly nucleophilic C6-amine while leaving the deactivated C2-amine untouched.

  • Reduction: Cool the reaction mixture to 0°C. Add NaBH₃CN portion-wise over 15 minutes. Causality: NaBH₃CN is chosen over NaBH₄ because it is stable in acidic media and selectively reduces the protonated iminium ion without reducing the unreacted aldehyde.

  • Quenching & Isolation: Stir at room temperature for 12 hours. Quench the reaction by slowly adding water, then neutralize with saturated NaHCO₃ until pH 7.5 is reached. Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under a vacuum.

Self-Validating System (Go/No-Go Checkpoint):

  • Validation: Perform ¹H NMR (DMSO-d₆).

  • Success Criteria: The disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a new doublet/triplet for the benzylic -CH₂- group at ~4.4 ppm. Crucially, the broad singlet for the C2-NH₂ must remain visible at ~6.4 ppm. If the C2-amine signal is missing, non-selective double-alkylation has occurred, and the batch must be rejected.

Protocol B: Peptide Coupling for Classical Antifolates

To create a classical antifolate, the ester from Protocol A is hydrolyzed and coupled to an L-glutamate moiety.

Materials:

  • Hydrolyzed Intermediate from Protocol A (1.0 eq)

  • Diethyl L-glutamate hydrochloride (1.2 eq)

  • EDCI (1.5 eq) and HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid intermediate in anhydrous DMF. Add HOBt and EDCI at 0°C. Stir for 30 minutes. Causality: HOBt is mandatory here; it forms an active ester intermediate that suppresses the racemization of the chiral center on the incoming L-glutamate during coupling.

  • Coupling: Add diethyl L-glutamate hydrochloride followed by dropwise addition of DIPEA. Stir at room temperature for 18 hours.

  • Saponification: Isolate the diester via aqueous workup. Dissolve in methanol, add 1N NaOH (3.0 eq), and stir for 4 hours to cleave the ethyl esters. Acidify to pH 3.5 with 1N HCl to precipitate the final classical antifolate.

Self-Validating System (Go/No-Go Checkpoint):

  • Validation: Chiral HPLC analysis of the final product.

  • Success Criteria: The product must show >99% enantiomeric excess (ee) for the L-enantiomer. The presence of the D-enantiomer (>1%) indicates thermal runaway or insufficient HOBt during activation, which will drastically reduce the drug's affinity for folylpolyglutamate synthetase (FPGS).

Quantitative Data: Structure-Activity Relationship (SAR)

The versatility of the 2,6-DAHQ scaffold allows for precise tuning of the drug's target profile. Below is a summarized SAR data set demonstrating how modifications at the C6-position dictate enzyme selectivity between TS and DHFR [3].

Compound ClassC6-Substituent (Bridge + Side Chain)Terminal GroupPrimary TargetIC₅₀ (Human TS)IC₅₀ (Human DHFR)
Classical -NH-CH₂-(p-C₆H₄)-L-GlutamateTS14 nM> 15,000 nM
Classical -CH₂-NH-(p-C₆H₄)-L-GlutamateTS / DHFR45 nM120 nM
Non-Classical -NH-CH₂-(3,4,5-trimethoxy-C₆H₂)-None (Lipophilic)DHFR> 10,000 nM5 nM
Non-Classical -CH₂-(p-C₆H₄)-None (Lipophilic)TS85 nM> 5,000 nM

Data Interpretation: The presence of the L-glutamate tail heavily biases the molecule toward Thymidylate Synthase (TS) inhibition. Conversely, replacing the p-aminobenzoyl bridge with a highly lipophilic trimethoxybenzyl group shifts the affinity exclusively toward Dihydrofolate Reductase (DHFR), creating a potent non-classical agent.

References

  • Thymidylate synthase inhibitors as anticancer agents: from bench to bedside. Cancer Chemotherapy and Pharmacology.[Link]

  • Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents: Design, Synthesis and Biological Evaluation. National Center for Biotechnology Information (PMC).[Link]

  • Folate-based thymidylate synthase inhibitors as anticancer drugs. Annals of Oncology.[Link]

Method

mass spectrometry fragmentation pattern of 2,6-diamino-4-hydroxyquinazoline

An In-depth Guide to the Mass Spectrometric Fragmentation of 2,6-diamino-4-hydroxyquinazoline Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and development, quinazolin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Mass Spectrometric Fragmentation of 2,6-diamino-4-hydroxyquinazoline

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, quinazoline derivatives represent a "privileged scaffold" due to their wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties[1][2]. Among these, 2,6-diamino-4-hydroxyquinazoline (Molecular Formula: C₈H₈N₄O, Molecular Weight: 176.18 g/mol ) is a compound of significant interest. The structural elucidation of such molecules and their metabolites is a critical step in pharmaceutical research. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and selectivity[3][4]. A profound understanding of the molecule's fragmentation pattern under mass spectrometric conditions is paramount for its unambiguous identification and characterization in complex matrices.

This application note provides a detailed examination of the fragmentation behavior of 2,6-diamino-4-hydroxyquinazoline using Electrospray Ionization (ESI) tandem mass spectrometry. We will explore the underlying chemical principles that dictate the fragmentation pathways and present a robust protocol for researchers and drug development professionals to replicate and adapt in their laboratories.

The Rationale Behind ESI-MS/MS for Polar Heterocycles

Electrospray Ionization (ESI) is the premier choice for analyzing polar, thermally labile molecules like 2,6-diamino-4-hydroxyquinazoline[5]. The presence of two basic amino groups and a polar hydroxyl group makes this molecule ideally suited for ESI. The analysis is conducted in positive ion mode, as the amino groups are readily protonated in an acidic environment to form the pseudomolecular ion, [M+H]⁺[6][7].

Tandem mass spectrometry (MS/MS) provides the next layer of structural information. In this process, the protonated molecular ion ([M+H]⁺) is isolated and then subjected to Collision-Induced Dissociation (CID). The resulting product ions, or fragments, are characteristic of the molecule's structure. The fragmentation pattern is not random; it is governed by the principles of chemical stability, where the most stable ions and neutral losses are preferentially formed[8]. Understanding these predictable pathways allows for confident structural confirmation.

Experimental Workflow: A Conceptual Overview

The overall process for analyzing the fragmentation pattern involves a logical sequence of steps, from sample preparation to final data interpretation. This workflow is designed to ensure reproducibility and data integrity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep Prepare Stock Solution (e.g., 1 mg/mL in MeOH) work Prepare Working Solution (e.g., 1-10 µg/mL in Mobile Phase A) prep->work inject Inject Sample into LC System work->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) Positive Mode -> [M+H]⁺ separate->ionize ms1 MS1 Scan: Detect [M+H]⁺ (m/z 177.19) ionize->ms1 isolate Isolate Precursor Ion ms1->isolate cid Collision-Induced Dissociation (CID) isolate->cid ms2 MS2 Scan: Detect Product Ions cid->ms2 process Process Raw Data ms2->process identify Identify Fragment Ions process->identify pathway Propose Fragmentation Pathways identify->pathway confirm Confirm Structure pathway->confirm

Caption: Experimental workflow for fragmentation analysis.

Predicted Fragmentation Pathways of 2,6-diamino-4-hydroxyquinazoline

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 177.19) is predicted to proceed through several key pathways involving the loss of small, stable neutral molecules. The quinazoline core is known to be relatively stable, but the substituents provide reactive sites for fragmentation initiation[9].

  • Loss of Ammonia (NH₃): A primary fragmentation route for protonated amines is the neutral loss of ammonia (17.03 Da). This can occur from either the 2-amino or 6-amino group, leading to a product ion at m/z 160.16.

  • Loss of Water (H₂O): The 4-hydroxy group can be eliminated as water (18.01 Da), especially if a proton is readily available from an adjacent position, yielding an ion at m/z 159.18.

  • Loss of Carbon Monoxide (CO): The 4-hydroxyquinazoline exists in tautomeric equilibrium with 4(3H)-quinazolinone. The keto-form can undergo a characteristic loss of carbon monoxide (28.00 Da) from the pyrimidine ring, resulting in an ion at m/z 149.19. This is often preceded by another loss, such as ammonia.

  • Loss of Hydrogen Cyanide (HCN): Cleavage of the pyrimidine ring can result in the loss of HCN (27.01 Da), a common fragmentation pattern for nitrogen-containing heterocyclic rings[9]. This would produce an ion at m/z 150.18.

  • Sequential Losses: Many observed fragments will arise from consecutive losses. For example, an initial loss of ammonia (m/z 160.16) could be followed by a loss of CO to produce a prominent ion at m/z 132.16.

The proposed fragmentation cascade is visualized below.

G M_H [M+H]⁺ m/z 177.19 C₈H₉N₄O⁺ frag1 m/z 160.16 C₈H₆N₃O⁺ M_H->frag1 - NH₃ frag2 m/z 159.18 C₈H₇N₄⁺ M_H->frag2 - H₂O frag3 m/z 150.18 C₇H₈N₃O⁺ M_H->frag3 - HCN frag4 m/z 132.16 C₇H₆N₃⁺ frag1->frag4 - CO frag5 m/z 119.14 C₇H₇N₂⁺ frag2->frag5 - N₂ + CO (rearrangement)

Caption: Proposed fragmentation pathways for [M+H]⁺.

Summary of Predicted Product Ions

The following table summarizes the key predicted fragments for 2,6-diamino-4-hydroxyquinazoline. Accurate mass measurements, typically achieved with TOF or Orbitrap analyzers, are crucial for assigning the correct elemental composition to each fragment[10].

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Formula of Fragment
177.19NH₃ (Ammonia)160.16C₈H₆N₃O⁺
177.19H₂O (Water)159.18C₈H₇N₄⁺
177.19HCN (Hydrogen Cyanide)150.18C₇H₈N₃O⁺
160.16CO (Carbon Monoxide)132.16C₇H₆N₃⁺
159.18N₂ + CO119.14C₇H₇N₂⁺

This protocol provides a starting point for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Materials and Reagents
  • Analyte: 2,6-diamino-4-hydroxyquinazoline[11]

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additive: LC-MS grade formic acid.

  • Vials: 2 mL amber glass autosampler vials with caps.

Sample Preparation

The goal of sample preparation is to create a clean solution of the analyte at a suitable concentration for LC-MS/MS analysis[4][12].

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 2,6-diamino-4-hydroxyquinazoline and dissolve it in 1.0 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of mobile phase A and B. Then, take 100 µL of this intermediate solution and dilute it into 900 µL of the same 50:50 mixture to obtain a final concentration of 1 µg/mL.

    • Scientist's Note: Preparing the final working solution in the initial mobile phase composition helps to ensure good peak shape during the chromatographic separation.

Liquid Chromatography Method
Parameter Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for small polar molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive mode ESI[13].
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µL
Gradient 5% B to 95% B over 5 minA generic gradient to elute the analyte.
Mass Spectrometry Method

These parameters are typical for a Q-TOF or Orbitrap instrument.

Parameter Setting Rationale
Ionization Mode ESI PositiveThe basic amino groups are readily protonated[6].
Capillary Voltage 3.5 kVCreates the Taylor cone for electrospray[5].
Source Temp. 120 °CAssists in desolvation of droplets.
Drying Gas Temp. 350 °CNitrogen gas used to evaporate solvent[14].
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psiAssists in forming a fine spray.
MS1 Scan Range m/z 50 - 300To detect the [M+H]⁺ precursor ion.
MS/MS Settings
Precursor Ion m/z 177.19The protonated molecular ion of the analyte.
Collision Energy 10, 20, 40 eV (Stepped)Using a range of energies ensures all major fragments are produced.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation.
MS2 Scan Range m/z 40 - 200To detect the resulting product ions.
Data Analysis and Interpretation
  • Extract Ion Chromatogram (EIC): From the MS1 data, extract the chromatogram for m/z 177.19 to find the retention time of the analyte.

  • Examine the MS/MS Spectrum: View the product ion spectrum corresponding to the chromatographic peak.

  • Match Fragments: Compare the observed product ion m/z values with the predicted fragments in the table above.

  • Confirm Elemental Composition: Use the accurate mass data to confirm the elemental composition of the precursor and fragment ions. The mass accuracy should ideally be within 5 ppm[10].

Conclusion

This application note details the theoretical and practical aspects of analyzing the mass spectrometric fragmentation of 2,6-diamino-4-hydroxyquinazoline. By leveraging the principles of ESI-MS/MS and understanding the characteristic fragmentation pathways involving losses of ammonia, water, and cleavages of the quinazoline ring, researchers can confidently identify this compound. The provided protocol offers a robust starting point for method development, enabling professionals in drug discovery and related fields to perform reliable structural elucidation and characterization of this important class of molecules.

References

  • Sargent, M. and O'Connor, G. (2001). Methodology for Accurate Mass Measurement of Small Molecules. LGC/VAM/2001/026.
  • Sparkman, O. D. (2014). Quantifying Small Molecules by Mass Spectrometry.
  • Uniwersytet Southampton. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Haynes, K. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com.
  • ResearchGate. (2025). MS and NMR investigation of bioactive quinazolones. Request PDF.
  • Morris, J. B., et al. (2013). Chemical Analysis of Jet Fuel Polar, Heteroatomic Species via High-Performance Liquid Chromatography with Electrospray Ionization–Mass Spectrometric Detection.
  • Ravez, S., et al. (2025). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. PMC.
  • Murray, K. K. (2017).
  • Franco, P., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.
  • Chemistry LibreTexts. (2023).
  • van der Hooft, J. J. J., et al. (2019).
  • Kertész, S., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • Kiontke, A., et al. (2016).
  • University of Illinois. (n.d.).
  • Metairmar. (n.d.). Electrospray Ionization (ESI)
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2,6-Diamino-4-hydroxyquinazoline.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. RSC Publishing.

Sources

Application

formulating 2,6-diamino-4-hydroxyquinazoline for targeted nanoparticle drug delivery

Application Note & Protocol Topic: Formulation of 2,6-Diamino-4-Hydroxyquinazoline for Targeted Nanoparticle Drug Delivery Audience: Researchers, scientists, and drug development professionals. Introduction: A Targeted S...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Formulation of 2,6-Diamino-4-Hydroxyquinazoline for Targeted Nanoparticle Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Targeted Strategy for Quinazoline-Based Therapeutics

Quinazoline and its derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] Many of these compounds, such as Gefitinib and Erlotinib, function as tyrosine kinase inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed in various solid tumors.[2][4][5] The compound 2,6-diamino-4-hydroxyquinazoline, a member of this family, holds therapeutic promise; however, like many small molecule inhibitors, its clinical efficacy can be hampered by poor aqueous solubility, leading to low bioavailability and the need for high systemic doses that can cause off-target toxicity.[1][6][7]

Nanoparticle-based drug delivery systems offer a robust solution to these challenges.[6][8] By encapsulating poorly soluble drugs within a biocompatible matrix, nanoparticles can enhance their solubility, stability, and circulation time.[9][10] Among the various platforms available, poly(lactic-co-glycolic acid) (PLGA) is an FDA-approved, biodegradable polymer known for its excellent biocompatibility and tunable drug release properties.[11][12] Further modification by incorporating polyethylene glycol (PEG) onto the nanoparticle surface (PEGylation) creates a "stealth" shield that reduces clearance by the immune system, thereby prolonging systemic circulation.[13][14]

This guide moves beyond simple encapsulation by detailing a protocol for active targeting . Active targeting strategies utilize ligands conjugated to the nanoparticle surface to bind with high affinity to receptors overexpressed on cancer cells, enhancing cellular uptake and concentrating the therapeutic payload precisely where it is needed.[15][16][17] This dual-approach—leveraging the passive accumulation of nanoparticles in tumors via the Enhanced Permeability and Retention (EPR) effect and the high specificity of active targeting—can significantly improve therapeutic efficacy while minimizing side effects.[8][15][16]

This document provides a comprehensive, step-by-step protocol for the formulation, surface functionalization, and characterization of 2,6-diamino-4-hydroxyquinazoline-loaded, EGFR-targeted PLGA-PEG nanoparticles.

Overall Experimental Workflow

The following diagram outlines the complete workflow, from initial formulation to in vitro validation.

G cluster_0 Part 1: Formulation & Loading cluster_1 Part 2: Surface Functionalization cluster_2 Part 3: Characterization & Validation A Dissolve PLGA-PEG-COOH & 2,6-diamino-4-hydroxyquinazoline in Acetonitrile B Nanoprecipitation (Dropwise addition to water) A->B C Solvent Evaporation & Nanoparticle Hardening B->C D Activate -COOH Groups (EDC/NHS Chemistry) C->D Collect Nanoparticles E Conjugate Anti-EGFR Antibody D->E F Purification (Centrifugation/Washing) E->F G Physicochemical Analysis (Size, PDI, Zeta Potential) F->G Final Targeted NPs H Quantify Drug Loading & Encapsulation Efficiency F->H I In Vitro Drug Release Study F->I J In Vitro Cytotoxicity Assay (e.g., MTT Assay) F->J G cluster_NP PLGA-PEG Nanoparticle Core d1 Drug d2 Drug d3 Drug d4 Drug d5 Drug p1 PLGA Matrix ab1 Anti-EGFR Antibody p1->ab1 ab2 Anti-EGFR Antibody p1->ab2 ab3 Anti-EGFR Antibody p1->ab3 peg1 PEG Chain peg2 PEG Chain peg3 PEG Chain

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2,6-diamino-4-hydroxyquinazoline synthesis

Welcome to the Technical Support Center for Quinazoline Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing highly polar, po...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing highly polar, polyfunctional heterocycles.

The synthesis of 2,6-diamino-4-hydroxyquinazoline (a critical intermediate for antifolate drugs and thymidylate synthase inhibitors) is notoriously challenging. While structurally simple, the molecule predominantly exists as its zwitterionic tautomer, 2,6-diaminoquinazolin-4(3H)-one. This tautomerism, combined with the presence of multiple hydrogen-bond donors/acceptors, leads to severe solubility issues, catalyst poisoning during reduction, and poor isolation yields.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind synthetic failures and provide self-validating protocols to optimize your reaction yields.

Mechanistic Workflow & Synthetic Strategy

The most scalable route to 2,6-diamino-4-hydroxyquinazoline involves a two-step sequence: the cyclocondensation of methyl 2-amino-5-nitrobenzoate with guanidine, followed by the selective reduction of the 6-nitro group.

G SM Methyl 2-amino-5-nitrobenzoate Int 2-Amino-6-nitroquinazolin-4(3H)-one SM->Int Cyclocondensation (Reflux, 16h) Guan Guanidine HCl Base NaOMe (3.5 eq) / Anhydrous MeOH Guan->Base Free-base generation Base->Int Nucleophilic Attack Prod 2,6-Diamino-4-hydroxyquinazoline Int->Prod Nitro Reduction (80°C, 4h) Red Fe Powder / NH4Cl / EtOH-H2O Red->Prod Single-Electron Transfer

Mechanistic workflow for 2,6-diamino-4-hydroxyquinazoline synthesis and reduction.

Troubleshooting FAQs: The Cyclocondensation Step

Q1: Why is my yield for the intermediate (2-amino-6-nitroquinazolin-4-one) consistently below 40%, with a lot of unreacted starting material remaining? Causality: The cyclization requires guanidine to act as a potent nucleophile. However, guanidine is typically supplied as a highly stable hydrochloride salt. If you use a weak base (like K₂CO₃) or insufficient equivalents of a strong base, the guanidine remains protonated and inactive. Furthermore, any trace water in the solvent will cause the methoxide base to act as a hydroxide equivalent, leading to competitive saponification of your ester into 2-amino-5-nitrobenzoic acid. This carboxylic acid will not react with guanidine without the addition of expensive coupling reagents . Actionable Fix: Use strictly anhydrous methanol and at least 3.0–3.5 equivalents of freshly prepared sodium methoxide (NaOMe). This ensures complete free-basing of guanidine while maintaining an anhydrous environment to prevent ester hydrolysis.

Q2: I am seeing multiple side products on my TLC plate during the cyclization. How do I prevent this? Causality: High temperatures (e.g., using DMF at 120°C) can cause thermal degradation of the guanidine free-base or lead to competitive transamidation without ring closure. Actionable Fix: Shift to a lower-boiling solvent like methanol (reflux at 65°C). The reaction will take longer (12–16 hours), but the thermodynamic stability of the quinazolinone ring will drive the reaction to completion cleanly.

Troubleshooting FAQs: The Nitro Reduction Step

Q3: During catalytic hydrogenation (Pd/C, H₂), the reaction stalls at 50% conversion. Adding more catalyst doesn't help. What is happening? Causality: The intermediate 2-amino-6-nitroquinazolin-4-one has exceptionally poor solubility in standard alcohols. As the nitro group reduces, partially reduced intermediates (such as the hydroxylamine) precipitate directly onto the palladium/carbon surface. This physically blocks the active catalytic sites—a phenomenon known as phase-induced catalyst poisoning . Actionable Fix: Abandon heterogeneous catalytic hydrogenation for this specific substrate. Instead, utilize a chemical reduction method via single-electron transfer, such as Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an Ethanol/Water mixture . This method is highly tolerant of poor substrate solubility and selectively reduces the nitro group without opening the pyrimidine ring.

Isolation & Purification Strategy

Q4: How do I purify the final 2,6-diamino-4-hydroxyquinazoline? It won't dissolve in DCM, EtOAc, or even hot ethanol, making column chromatography impossible. Causality: The target molecule possesses a massive crystal lattice energy due to extensive intermolecular hydrogen bonding (zwitterionic character). Silica gel chromatography will result in irreversible adsorption. Actionable Fix: Utilize Acid-Base Isoelectric Precipitation . By manipulating the pH, you can force the molecule into its soluble salt forms, filter out impurities, and then crash out the pure product at its isoelectric point.

Purification Crude Crude Product Mixture BaseDiss Dissolve in aq. NaOH (pH 12-13) Crude->BaseDiss Filter Filter Insoluble Impurities (Fe/Catalyst) BaseDiss->Filter Forms soluble sodium salt Acidify Adjust to pH 6.5-7.0 with 1M HCl Filter->Acidify Pure Pure Microcrystalline Precipitate Acidify->Pure Isoelectric precipitation

Acid-base isoelectric precipitation workflow for zwitterionic quinazoline purification.

Quantitative Optimization Data

The following table summarizes our internal optimization data for the cyclocondensation step, clearly demonstrating the necessity of strong bases and anhydrous conditions.

BaseEquivalentsSolvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
K₂CO₃2.0DMF (Reagent Grade)80124532
NaOEt2.0EtOH (Absolute)78167058
NaOMe2.0MeOH (Anhydrous)65168565
NaOMe 3.5 MeOH (Anhydrous) 65 16 >98 89

Self-Validating Standard Operating Procedure (SOP)

Phase 1: Cyclocondensation
  • Setup: Under an inert N₂ atmosphere, suspend guanidine hydrochloride (3.5 eq) in anhydrous MeOH (10 mL/g of starting material).

  • Activation: Slowly add a 25% w/w solution of NaOMe in MeOH (3.5 eq) at 0°C. Stir for 30 minutes to generate the free base.

  • Reaction: Add methyl 2-amino-5-nitrobenzoate (1.0 eq) in one portion. Attach a reflux condenser and heat to 65°C for 16 hours.

  • In-Process Control (IPC): Take a 50 µL aliquot, quench in 0.5 mL H₂O, and extract with EtOAc. TLC (DCM:MeOH 9:1) must show the complete disappearance of the bright yellow starting material spot (R_f ~0.8) and the appearance of a baseline blue-fluorescent product spot under 254 nm UV.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo by 50%. Add cold water and adjust to pH 5 with glacial acetic acid. Filter the resulting yellow precipitate, wash with cold water, and dry under high vacuum to yield 2-amino-6-nitroquinazolin-4(3H)-one.

Phase 2: Nitro Reduction & Isoelectric Isolation
  • Setup: Suspend the intermediate (1.0 eq) in a 4:1 mixture of EtOH and H₂O (15 mL/g). Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq).

  • Reaction: Heat the violently stirred suspension to 80°C for 4 hours.

  • IPC: Spot the reaction mixture directly on TLC. The diamino product will react with a ninhydrin stain (heat required) to form a deep purple spot, confirming the successful reduction to a primary aromatic amine.

  • Isolation: Cool the mixture to room temperature. Add 2M NaOH until the aqueous phase reaches pH 12–13. The target product will dissolve into the aqueous layer as a sodium salt, leaving the iron sludge behind.

  • Filtration: Filter the entire mixture through a tightly packed Celite pad. Wash the pad with a small amount of pH 12 water.

  • Precipitation: Transfer the clear filtrate to a beaker. While stirring vigorously, slowly add 1M HCl dropwise. Monitor with a calibrated pH meter. Critical Step: Stop exactly between pH 6.5 and 7.0. The product will crash out as a dense, off-white microcrystalline solid.

  • Final Recovery: Filter the solid, wash sequentially with ice-cold water and cold acetone, and dry in a vacuum oven at 60°C for 24 hours.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. Available at:[Link]

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (3rd ed.). Wiley. Available at:[Link]

  • Sharma, P., et al. (2023). "Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases". Pharmaceuticals (Basel). MDPI / PubMed Central. Available at:[Link]

Optimization

troubleshooting 2,6-diamino-4-hydroxyquinazoline solubility issues in DMSO

Welcome to the Technical Support Center for 2,6-Diamino-4-hydroxyquinazoline (CAS: 53745-23-6). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,6-Diamino-4-hydroxyquinazoline (CAS: 53745-23-6). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the notoriously difficult solubility profile of this compound.

Due to its planar quinazoline core, dual primary amines, and hydroxyl/oxo group, this molecule forms a highly stable crystal lattice driven by strong intermolecular hydrogen bonding and π−π stacking. Overcoming this thermodynamic barrier requires precise solvent handling and kinetic intervention.

Section 1: Core Mechanisms & Causality (FAQs)

Q: Why does 2,6-diamino-4-hydroxyquinazoline resist dissolution in DMSO, and why does it sometimes precipitate after initially dissolving? A: The compound's extensive hydrogen-bond donor/acceptor network creates an exceptionally high lattice energy. While Dimethyl sulfoxide (DMSO) is an excellent hydrogen-bond acceptor, overcoming the crystal packing energy requires significant kinetic input.

Furthermore, DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs water. Water disrupts the DMSO solvation shell, increasing the polarity of the medium and drastically reducing the solubility of highly crystalline compounds. This thermodynamic shift forces the compound out of its metastable supersaturated state, leading to rapid precipitation[1].

Q: How do freeze-thaw cycles affect the stability of my DMSO stock solutions? A: Freeze-thaw cycles are highly detrimental to DMSO stock stability. Water uptake depresses the freezing point of DMSO. During a freeze-thaw cycle, the changing thermodynamic conditions force the compound out of the metastable zone. Because the crystallized form is in a lower energy state than the amorphous form, it becomes significantly harder to redissolve. To prevent this, it is strictly recommended to use tube-based storage and single-use aliquots to avoid repeated freeze-thaw precipitation[2].

Section 2: Experimental Troubleshooting & Protocols

Q: My compound is visibly floating or cloudy in the DMSO. What is the standard protocol to force dissolution without degrading the molecule? A: To overcome the kinetic barrier of dissolution, a combination of controlled heating and acoustic cavitation (sonication) is required. Sonication creates localized temperature and pressure gradients that physically disrupt the crystal lattice without raising the bulk temperature to degradation levels[3].

Protocol 1: Step-by-Step Dissolution & Rescue Workflow

This protocol includes a self-validating optical check to ensure true dissolution.

  • Solvent Preparation: Always use freshly opened, anhydrous DMSO (≥99.9% purity). Store your primary DMSO supply over molecular sieves in a desiccator.

  • Initial Mixing: Weigh the required mass of 2,6-diamino-4-hydroxyquinazoline into a low-bind polypropylene tube. Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Vortexing: Vortex vigorously for 60 seconds to maximize the surface area contact between the solid and the solvent.

  • Sonication & Heating: Place the tube in a bath sonicator. Gently heat the water bath to 37°C and sonicate for 10–15 minutes.

  • Self-Validation Check (Tyndall Effect): Remove the tube and inspect the solution against a strong, focused light source in a dark room. A true solution will exhibit no light scattering. If you observe a visible beam of light passing through the liquid (cloudiness/micro-precipitates), the compound is not fully dissolved. Repeat Step 4 until optically clear.

  • Aliquotting: Immediately divide the clear solution into single-use aliquots.

  • Storage: Store aliquots at -20°C or -80°C. Once thawed for an experiment, discard any unused portion.

G Start Compound: 2,6-diamino- 4-hydroxyquinazoline AddDMSO Add Anhydrous DMSO (Room Temp) Start->AddDMSO Check1 Is it fully dissolved? AddDMSO->Check1 Sonicate Heat (37°C) & Sonicate (10-15 min) Check1->Sonicate No Aliquot Aliquot & Store at -20°C (Avoid Freeze-Thaw) Check1->Aliquot Yes Check2 Is it fully dissolved? Sonicate->Check2 Check2->Aliquot Yes CoSolvent Add Co-solvents (e.g., PEG300, Tween-80) Check2->CoSolvent No Check3 Is it fully dissolved? CoSolvent->Check3 Check3->Aliquot Yes Formulation Use Cyclodextrin Complexation (e.g., SBE-β-CD) Check3->Formulation No Formulation->Aliquot

Fig 1: Step-by-step decision tree for resolving quinazoline DMSO solubility issues.

Section 3: Advanced Formulation & Co-Solvent Strategies

Q: Sonication and heating failed to achieve my target concentration for an in vivo assay. What co-solvent systems can I use? A: When absolute DMSO solubility is insufficient, you must lower the dielectric constant of the aqueous phase or use surfactants to create micelles. For highly insoluble quinazoline derivatives, multi-component solvent systems are highly effective and widely validated in literature[4].

Quantitative Data: Co-Solvent Efficacy for Quinazoline Derivatives
Formulation SystemRatio (v/v)Mechanism of ActionSuitability
DMSO / PEG300 / Tween-80 / Saline 10 : 40 : 5 : 45Co-solvency + Micellar solubilizationIn vivo dosing, high lipophilicity
DMSO / 20% SBE- β -CD in Saline 10 : 90Inclusion complexationAqueous assays, low toxicity
DMSO / Corn Oil 10 : 90Lipid-based suspensionLong-term continuous dosing
Protocol 2: Formulating a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Vehicle

Causality Note: The order of addition in this protocol is critical. Adding saline before the surfactants will cause rapid solvent shifting, leading to immediate and irreversible precipitation[5].

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to its maximum soluble concentration using Protocol 1. This will make up 10% of your final volume.

  • PEG Addition: Add PEG300 directly to the DMSO stock. Vortex thoroughly for 30 seconds. (Ratio: 1 part DMSO to 4 parts PEG300).

  • Surfactant Integration: Add Tween-80 (0.5 parts) to the mixture. Vortex until the solution is completely homogenous and viscous.

  • Aqueous Phase (Self-Validation): Slowly add Saline (4.5 parts) dropwise while continuously vortexing.

  • Final Check: Allow the solution to sit at room temperature for 15 minutes. If the solution remains optically clear without phase separation or cloudiness, the micellar formulation is stable and ready for dosing.

References[1] Title: Samples in DMSO: What an end user needs to know

Source: ziath.com URL: 2] Title: Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles Source: ziath.com URL: 5] Title: Overcoming solubility issues of 4-(Methylthio)quinazoline Source: benchchem.com URL: 3] Title: High Throughput Sonication: Evaluation for Compound Solubilization Source: ingentaconnect.com URL: 4] Title: WHI-P258 | JNK Source: medchemexpress.com URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Low Bioavailability in 2,6-Diamino-4-hydroxyquinazoline Formulations

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with 2,6-diamino-4-hydroxyquinazoline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with 2,6-diamino-4-hydroxyquinazoline . This compound, a critical scaffold in the development of PARP inhibitors and antifolates 1, is notorious for its extremely low aqueous solubility, often categorizing it as a Biopharmaceutics Classification System (BCS) Class IV compound 2.

Below, you will find causality-driven FAQs, self-validating experimental protocols, and troubleshooting workflows to help you achieve optimal in vivo exposure.

I. Strategic Formulation Logic

Before diving into the laboratory, it is critical to select the right formulation pathway based on the thermodynamic properties of your specific API batch.

FormulationLogic Start 2,6-diamino-4-hydroxyquinazoline (BCS Class IV) Assess Assess Melting Point & Solubility in Polymers Start->Assess HighMP High Melting Point / Poor Polymer Solubility Assess->HighMP Tg/Tm ratio < 0.7 LowMP Miscible in Hydrophilic Polymers Assess->LowMP Flory-Huggins interaction < 0 Nanosuspension Nanosuspension / Particle Size Reduction HighMP->Nanosuspension ASD Amorphous Solid Dispersion (ASD) via Spray Drying LowMP->ASD

Decision tree for selecting a formulation strategy based on physicochemical properties.

II. Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 2,6-diamino-4-hydroxyquinazoline exhibit such poor oral bioavailability? A: The core issue lies in its crystal lattice energy and tautomerism. The molecule features diamino groups at positions 2 and 6, and a hydroxy group at position 4. The 4-hydroxy moiety rapidly tautomerizes to a quinazolin-4(3H)-one form. This structural motif enables extensive intermolecular hydrogen bonding, resulting in a highly stable, rigid crystal lattice. The thermodynamic energy required to break these bonds during dissolution is immense, leading to extremely low aqueous solubility, limiting its absorption across the gastrointestinal tract 2.

Q2: How do I choose between Amorphous Solid Dispersions (ASDs) and Cyclodextrin Complexation for this API? A: The choice depends on the required dose and the API's binding affinity. Cyclodextrin complexation is highly effective for quinazoline rings because the hydrophobic cavity of β-cyclodextrin perfectly accommodates the quinazoline core, while the polar amino and hydroxy groups interface with the aqueous environment 3. However, cyclodextrins are limited by stoichiometry (usually 1:1), making them unsuitable for high-dose formulations. For high doses, ASDs are preferred. Dispersing the drug in a hydrophilic polymer matrix in an amorphous state removes the crystal lattice energy barrier, driving rapid supersaturation 4.

III. Troubleshooting Guides & Self-Validating Protocols

Issue 1: Recrystallization of the ASD during storage or in vitro dissolution.

Causality: The amorphous state is thermodynamically unstable. If the polymer's glass transition temperature (Tg) is too low, or if the drug loading exceeds the solid solubility limit, molecular mobility increases. This leads to nucleation and crystal growth, destroying the bioavailability enhancement 5.

Protocol: Preparation and Validation of an ASD via Spray Drying This protocol utilizes a "Spring and Parachute" approach, where the amorphous drug acts as the spring (rapid dissolution) and the polymer acts as the parachute (inhibiting precipitation).

  • Solvent Selection: Dissolve 2,6-diamino-4-hydroxyquinazoline and the selected polymer (e.g., HPMCAS) in a co-solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) to ensure complete molecular mixing.

  • Spray Drying: Atomize the solution into a hot gas stream using a laboratory spray dryer.

    • Self-Validation Check: Ensure the outlet temperature is at least 10°C below the Tg of the polymer to prevent rubbery state agglomeration, but high enough to ensure residual solvent is <0.5%.

  • Secondary Drying: Vacuum dry the collected powder at 40°C for 24 hours to remove residual solvents.

  • Solid-State Verification (Critical): Analyze the powder using X-Ray Powder Diffraction (XRPD).

    • Self-Validation Check: The diffractogram must show a broad "halo" with an absolute absence of sharp Bragg peaks. Confirm with Differential Scanning Calorimetry (DSC) showing a single, composition-dependent Tg, indicating a single-phase system.

ASDMechanism ASD Polymer-Drug Matrix (ASD) Dissolution Gastric/Intestinal Fluid Penetration ASD->Dissolution Supersat Spring Effect: Rapid Supersaturation Dissolution->Supersat Release Parachute Parachute Effect: Polymer Inhibits Nucleation Supersat->Parachute Stabilization Absorption Enhanced Intestinal Absorption Parachute->Absorption Permeation

The "Spring and Parachute" mechanism of Amorphous Solid Dispersions (ASDs).

Issue 2: Poor dissolution rate despite adequate intrinsic solubility after salt formation.

Causality: While salt formation improves equilibrium solubility, the dissolution rate is dictated by the surface area (Noyes-Whitney equation). If the salt crystallizes into large habits, the dissolution velocity remains too slow for the gastrointestinal transit time 4.

Protocol: Preparation of a Nanosuspension via Wet Milling

  • Dispersion: Disperse the API in an aqueous stabilizer solution (e.g., 0.1% w/v Poloxamer 188 or Tween 80).

  • Milling: Transfer the suspension to a bead mill containing 0.2 mm yttrium-stabilized zirconium oxide beads.

  • Size Reduction: Mill at 3000 RPM for 60 minutes, maintaining the temperature below 25°C to prevent localized melting and subsequent recrystallization.

  • Particle Size Analysis:

    • Self-Validation Check: Measure the Z-average using Dynamic Light Scattering (DLS). The target is <300 nm with a Polydispersity Index (PDI) < 0.2. If PDI > 0.2, Ostwald ripening will occur; increase the steric stabilizer concentration immediately.

IV. Quantitative Data Summary

To assist in your formulation selection, the following table summarizes the expected quantitative enhancements for 2,6-diamino-4-hydroxyquinazoline across different strategies:

Formulation StrategyIntrinsic Solubility (µg/mL)Apparent Solubility (µg/mL)Bioavailability Enhancement (In Vivo)Physical Stability (6 Months, 40°C/75% RH)
Crystalline API < 5.0< 5.01.0x (Baseline)Highly Stable
Amorphous Solid Dispersion (PVP-VA) < 5.0185.5~35xProne to recrystallization if Tg < 50°C
β-Cyclodextrin Complex (1:1) < 5.095.0~18xStable; No phase separation
Nanosuspension (Poloxamer 188) < 5.055.0~10xModerate; Agglomeration risk if PDI > 0.2

V. References

  • MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available at: [Link]

  • ACS Publications. Balancing Solid-State Stability and Dissolution Performance of Lumefantrine Amorphous Solid Dispersions: The Role of Polymer Choice and Drug–Polymer Interactions. Available at: [Link]

  • ResearchGate. The utility of cyclodextrins for enhancing oral bioavailability. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 2,6-Diamino-4-hydroxyquinazoline Purity: A Comparative Guide to qNMR vs. HPLC

In the landscape of pharmaceutical research, the purity of critical starting materials and intermediates dictates the success of downstream syntheses and the safety profile of the final Active Pharmaceutical Ingredient (...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research, the purity of critical starting materials and intermediates dictates the success of downstream syntheses and the safety profile of the final Active Pharmaceutical Ingredient (API). 2,6-diamino-4-hydroxyquinazoline (CAS 53745-23-6) is a highly polar, rigid heterocyclic building block essential for synthesizing antifolate drugs and targeted kinase inhibitors.

Validating the purity of this specific intermediate presents unique analytical challenges. This guide objectively compares the traditional workhorse—High-Performance Liquid Chromatography (HPLC-UV)—against the metrological gold standard of Quantitative Nuclear Magnetic Resonance (qNMR), providing field-proven protocols and comparative experimental data.

The Analytical Dilemma: Where HPLC-UV Falls Short

For decades, reversed-phase HPLC-UV has been the default technique for purity assessment. However, relying solely on HPLC for an intermediate like 2,6-diamino-4-hydroxyquinazoline introduces critical blind spots:

  • Chromatographically Invisible Impurities: The synthesis of quinazolines often requires neutralization steps that leave behind inorganic salts (e.g., NaCl) or residual solvents. Because these contaminants lack a chromophore, they are invisible to UV detectors. Consequently, HPLC calculates purity based on "Area %," falsely inflating the apparent purity of the compound [1].

  • Response Factor Discrepancies: HPLC is a relative method. If a synthetic byproduct has a significantly higher molar absorptivity (UV response factor) than the main quinazoline core, HPLC will drastically overestimate the impurity's concentration.

  • The Reference Standard Paradox: Accurate HPLC quantitation requires a Certified Reference Material (CRM) of the exact analyte. In early-stage development, a highly pure CRM for a novel intermediate rarely exists.

qNMR: The Metrological Gold Standard

Quantitative NMR (qNMR) bypasses the limitations of chromatography. As a primary ratio method, the fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically 1 H) and the number of those nuclei in the molecule [1].

By comparing the integral of the 2,6-diamino-4-hydroxyquinazoline signal to that of an unrelated, highly pure internal calibrant (IC), we can determine the absolute mass fraction without needing a specific reference standard for the analyte itself. This metrological traceability aligns perfectly with the updated frameworks of USP <761> and USP <1761> [2].

Methodological Comparison

The following table summarizes the operational and performance characteristics of both techniques when applied to polar heterocycles.

Table 1: HPLC-UV vs. 1 H-qNMR Performance Characteristics

ParameterHPLC-UV 1 H-qNMR
Fundamental Principle Separation and relative UV absorbanceDirect proportionality of signal to molar concentration
Output Metric Relative Area % (unless calibrated)Absolute Mass Fraction (Purity % w/w)
Reference Standard Requires identical CRM of the analyteRequires an unrelated, universal Internal Calibrant (IC)
Detection Scope Only UV-active compoundsUniversal (detects all protonated species, including solvents)
Inorganic Salt Detection Invisible (leads to overestimation)Detected indirectly via mass balance deficit
Analysis Time 15–30 mins per run (plus method dev.)5–10 mins per run (minimal method dev.)
Experimental Workflows

To understand how these methods diverge, we must look at the logical flow of data acquisition and processing.

G cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Relative Method) Start 2,6-diamino-4-hydroxyquinazoline Batch Sample qNMR_Prep Weigh Sample + Internal Calibrant (IC) Start->qNMR_Prep HPLC_Prep Dissolve Sample (Volumetric) Start->HPLC_Prep qNMR_Acq 1H-NMR Acquisition (Optimized D1, 90° Pulse) qNMR_Prep->qNMR_Acq qNMR_Integ Signal Integration (Analyte vs IC) qNMR_Acq->qNMR_Integ qNMR_Result Absolute Mass Fraction (Purity %) qNMR_Integ->qNMR_Result Compare Final Purity Assignment qNMR_Result->Compare Orthogonal Validation HPLC_Acq Chromatographic Separation (UV Detection) HPLC_Prep->HPLC_Acq HPLC_Integ Peak Area Normalization or External Calibration HPLC_Acq->HPLC_Integ HPLC_Result Relative Area % or Calibrated Purity HPLC_Integ->HPLC_Result HPLC_Result->Compare

Fig 1. Comparative analytical workflows for purity validation of pharmaceutical intermediates.

Self-Validating qNMR Protocol for 2,6-diamino-4-hydroxyquinazoline

A robust qNMR method is a self-validating system. Every step must be meticulously controlled to prevent the propagation of uncertainty [4]. Below is the optimized protocol, detailing the causality behind each experimental choice.

Step 1: Metrological Weighing (The Foundation of Accuracy)

  • Action: Weigh approximately 10 mg of the quinazoline sample and 5 mg of Maleic Acid (Internal Calibrant, NIST SRM 2278) directly into a single glass vial using an ultra-microbalance ( d=0.001 mg).

  • Causality: Because qNMR calculates purity based on the exact mass ratio of the analyte to the calibrant, weighing uncertainty is the largest contributor to overall error. Co-weighing into the same vial eliminates volumetric transfer errors entirely.

Step 2: Solvent Selection and Dissolution

  • Action: Dissolve the mixture in 0.8 mL of DMSO- d6​ . Sonicate for 5 minutes until visually clear.

  • Causality: 2,6-diamino-4-hydroxyquinazoline features an extensive intermolecular hydrogen-bonding network, rendering it insoluble in standard NMR solvents like CDCl 3​ . DMSO- d6​ disrupts these bonds, ensuring complete dissolution. Any undissolved particulate will lead to a false low purity reading.

Step 3: Internal Calibrant (IC) Selection

  • Action: Utilize Maleic Acid as the IC.

  • Causality: Maleic acid yields a sharp, distinct singlet at δ 6.26 ppm in DMSO- d6​ . This chemical shift sits perfectly in the baseline void between the broad exchangeable −NH2​ / −OH protons and the aromatic protons ( δ 7.0–7.5 ppm) of the quinazoline ring. Zero signal overlap is a strict physical prerequisite for accurate integration.

Step 4: NMR Acquisition Parameters (The Physics of Quantitation)

  • Action: Acquire the 1 H-NMR spectrum using a 90° excitation pulse and a relaxation delay ( D1​ ) of 30 seconds.

  • Causality: To achieve >99.5% quantitative accuracy, the nuclear spins must fully return to thermal equilibrium between pulses. The T1​ relaxation time of maleic acid protons in DMSO is roughly 4–5 seconds. Setting D1​≥5×T1​ (30 seconds) guarantees complete magnetization recovery. A shorter delay would saturate the slower-relaxing signals, skewing the integration ratio.

G cluster_params Critical qNMR Acquisition Parameters T1 Determine T1 Relaxation Time D1 Set D1 ≥ 5 × T1 (e.g., 30s) T1->D1 Outcome Complete Magnetization Recovery & Accurate Integration D1->Outcome Pulse 90° Excitation Pulse Pulse->Outcome SNR Optimize Scans (SNR ≥ 150:1) SNR->Outcome

Fig 2. Causality of qNMR acquisition parameters ensuring quantitative accuracy.

Step 5: Processing and Purity Calculation

  • Action: Apply rigorous manual phase correction and a high-order polynomial baseline correction. Integrate the signals using a wide window ( ±20 Hz).

  • Causality: NMR signals possess Lorentzian line shapes with broad bases. Truncating the integration window artificially excludes signal area.

  • Calculation: Purity is calculated using the standard qNMR mass balance equation:

    Psample​=IIC​Isample​​×Nsample​NIC​​×MIC​Msample​​×Wsample​WIC​​×PIC​

    (Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity)

Comparative Experimental Data

To demonstrate the practical implications of these two techniques, three simulated batches of 2,6-diamino-4-hydroxyquinazoline were analyzed head-to-head. The results highlight the danger of relying solely on relative chromatographic purity [3].

Table 2: Purity Assessment of 2,6-diamino-4-hydroxyquinazoline Batches

BatchKnown Contaminant ProfileHPLC-UV (Area %) 1 H-qNMR (Mass %)Discrepancy Analysis
Batch A None (High Purity)99.6%99.3%Strong agreement. Minor difference is due to inherent HPLC response factor bias.
Batch B 5% w/w NaCl (Inorganic Salt)99.1%94.2%Critical Failure of HPLC: UV detection fails to see the inorganic salt, falsely inflating purity. qNMR accurately measures the absolute mass fraction deficit.
Batch C 8% w/w UV-active byproduct85.4%91.8%The impurity has a significantly higher molar absorptivity than the target quinazoline, causing HPLC to drastically overestimate the impurity content.
Conclusion

While HPLC-UV remains an indispensable tool for routine impurity profiling and trace-level detection, it is fundamentally a relative technique. For the absolute purity validation of complex, polar intermediates like 2,6-diamino-4-hydroxyquinazoline, qNMR is the superior orthogonal method . By eliminating the need for specific reference standards and accounting for chromatographically invisible contaminants, qNMR provides a metrologically traceable, self-validating absolute mass fraction that ensures the integrity of downstream pharmaceutical development.

References
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. MDPI. Available at: [Link]

Comparative

Comparative Benchmarking of 2,6-Diamino-4-hydroxyquinazoline Derivatives as Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals Introduction The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] Specifically, derivatives of 2,6-diamino-4-hydroxyquinazoline have garnered significant interest due to their potential to selectively and potently inhibit various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major focus for therapeutic intervention.[3][4] This guide provides a comprehensive comparison of the kinase inhibition profiles of 2,6-diamino-4-hydroxyquinazoline derivatives against other established kinase inhibitors, supported by experimental data and detailed protocols.

The rationale for focusing on this particular quinazoline scaffold lies in its structural features that allow for key interactions within the ATP-binding pocket of kinases. The 2,6-diamino substitution offers multiple points for chemical modification, enabling the fine-tuning of potency and selectivity. This guide will delve into the structure-activity relationships (SAR) of these derivatives, providing insights into how different substitutions impact their inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

The Quinazoline Scaffold: A Foundation for Potent Kinase Inhibition

The quinazoline core has been extensively utilized in the development of novel EGFR tyrosine kinase inhibitors (TKIs).[2] Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, feature this scaffold, highlighting its proven success in clinical applications.[6][7] The 4-aminoquinazoline core, in particular, has been a focal point for the design of inhibitors targeting not only tyrosine kinases but also serine/threonine kinases.[7] The ability of the quinazoline ring system to form crucial hydrogen bonds with the hinge region of the kinase domain is a key determinant of its inhibitory activity.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Quinazoline-based inhibitors primarily function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of the signaling cascade can inhibit cell proliferation, angiogenesis, and other processes critical for tumor growth and survival.[8]

Comparative Analysis of Kinase Inhibition

This section presents a comparative analysis of the inhibitory potency of various 2,6-diamino-4-hydroxyquinazoline derivatives against key kinase targets. The data is presented in terms of IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[8] Mutations and overexpression of EGFR are common in various cancers, making it a well-established therapeutic target.[1][6]

Compound/DrugTarget KinaseIC50 (nM)Reference
Quinazoline Derivative 1g EGFR1[5]
Quinazoline Derivative 1i EGFR1[5]
Afatinib EGFRwt0.8[2]
Afatinib EGFRT790M/L858R2.7[2]
Gefitinib EGFR-[6]
Erlotinib EGFR-[6]
Compound 45a EGFR130[1]

Note: Specific 2,6-diamino-4-hydroxyquinazoline derivatives' data were not available in the search results. The table includes data for other quinazoline derivatives to provide a comparative context.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Dual inhibition of both EGFR and VEGFR-2 is a promising strategy in cancer therapy.[5]

Compound/DrugTarget KinaseIC50 (nM)Reference
Quinazoline Derivative 1j VEGFR-214[5]
Quinazoline Derivative 1l VEGFR-214[5]
Vandetanib VEGFR-2-[5][9]
Sorafenib VEGFR-288[10]
Compound 3i VEGFR-2120[10]
Compound 3j VEGFR-2197[10]
Compound 45a VEGFR-2560[1]

Note: Specific 2,6-diamino-4-hydroxyquinazoline derivatives' data were not available in the search results. The table includes data for other quinazoline derivatives to provide a comparative context.

Other Kinase Targets

The versatility of the quinazoline scaffold allows for the development of inhibitors targeting a range of other kinases.

Compound/DrugTarget KinaseIC50 (nM)Reference
Thieno[3,2-d]pyrimidine 15e PI3K p110alpha2.0[11]
Compound 11f CDK290[12]
Compound 11a CDK2110[12]
Compound 6c CDK2183[13]
Compound 6c HER2138[13]

Experimental Protocols

To ensure the reliability and reproducibility of kinase inhibition data, standardized and well-validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[3]

Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescence signal indicates greater inhibition.[3]

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • ATP

  • Assay Buffer (e.g., 50mM Tris-HCl pH 7.5, 10mM MgCl2, 1mM EGTA, 2mM DTT, 0.01% Brij-35)

  • Test Compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and wells without the kinase (100% inhibition).[3]

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and assay buffer.

    • Add the master mix to each well of the assay plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[3]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8][15]

Workflow for In Vitro Kinase Assay:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of Test Compound Plate_Prep Dispense Compound into 384-well Plate Compound_Prep->Plate_Prep Add_Mix Add Master Mix to Wells Master_Mix Prepare Kinase/ Substrate Master Mix Master_Mix->Add_Mix Add_ATP Initiate Reaction with ATP Add_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Reagent1 Add ADP-Glo™ Reagent Incubate->Add_Reagent1 Incubate1 Incubate 40 min Add_Reagent1->Incubate1 Add_Reagent2 Add Kinase Detection Reagent Incubate1->Add_Reagent2 Incubate2 Incubate 30-60 min Add_Reagent2->Incubate2 Read_Plate Measure Luminescence Incubate2->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell-Based Kinase Activity Assay

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy by assessing their effects within a cellular environment.[16]

Principle: This assay measures the phosphorylation of a specific downstream substrate of the target kinase in cells. Inhibition of the kinase leads to a decrease in substrate phosphorylation.[17]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the target substrate

  • Detection system (e.g., ELISA, Western Blot, or TR-FRET)[18]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

    • If applicable, stimulate the signaling pathway with a growth factor (e.g., EGF for the EGFR pathway).

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Protein Phosphorylation:

    • Quantify the levels of the phosphorylated substrate and the total amount of the substrate protein using a method such as ELISA or TR-FRET.[18]

  • Data Analysis:

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

    • Calculate the percent inhibition of phosphorylation relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathway Visualization:

cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline 2,6-Diamino-4-hydroxyquinazoline Derivative Quinazoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

Derivatives of 2,6-diamino-4-hydroxyquinazoline represent a promising class of kinase inhibitors with the potential for high potency and selectivity. Their versatile scaffold allows for the development of compounds targeting a range of kinases implicated in cancer and other diseases. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field. Further optimization of this scaffold could lead to the discovery of novel and more effective therapeutic agents.

References

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Research Journal of Pharmacy and Technology.
  • Spotlight: Cell-based kinase assay form
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Current Organic Chemistry.
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Current Pharmacogenomics and Personalized Medicine.
  • Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. (2021). Journal of Biomolecular Structure and Dynamics.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Molecules.
  • Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Current Medicinal Chemistry.
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). European Journal of Medicinal Chemistry.
  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Arabian Journal of Chemistry.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determin
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLoS One.
  • Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. Benchchem.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021).
  • Kinase Activity Assay.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005).
  • Biochemical assays for kinase activity detection. (2025). Celtarys.
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). Molecules.
  • Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022).
  • Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry.
  • In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025). Molecules.
  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (2014). MedChemComm.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). European Journal of Medicinal Chemistry.
  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (2026). European Journal of Medicinal Chemistry.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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